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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-4-methyl-3-pyridinol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides an in-depth exploration of a viable synthetic pathway for 5-Fluoro-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of a viable synthetic pathway for 5-Fluoro-4-methyl-3-pyridinol, a key heterocyclic scaffold with significant potential in medicinal chemistry. The strategic incorporation of a fluorine atom and a hydroxyl group onto the 4-methylpyridine core can profoundly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this a molecule of high interest for drug discovery programs. This document moves beyond a simple recitation of steps, offering a scientifically grounded narrative that explains the causal relationships behind experimental choices, ensuring a self-validating and reproducible protocol. All claims and methodologies are substantiated with citations to authoritative sources.

Introduction: The Significance of Fluorinated Pyridinols

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom into organic molecules can induce significant changes in their biological properties.[2] Due to its high electronegativity and relatively small size, fluorine can alter a molecule's pKa, metabolic stability, and binding affinity to target proteins without causing significant steric hindrance.[2] Specifically, the 3-pyridinol substructure is a known pharmacophore, and its combination with a fluorine atom at the 5-position and a methyl group at the 4-position creates a unique electronic and steric profile, making 5-Fluoro-4-methyl-3-pyridinol a valuable building block for novel therapeutic agents.

This guide will detail a proposed multi-step synthesis, designed for both adaptability and scalability, providing researchers with the foundational knowledge to produce this important intermediate.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to 5-Fluoro-4-methyl-3-pyridinol suggests a pathway that concludes with the introduction of the hydroxyl group, as this functionality can be sensitive to various reaction conditions. A plausible disconnection approach is illustrated below:

Retrosynthesis Target 5-Fluoro-4-methyl-3-pyridinol Intermediate1 3-Amino-5-fluoro-4-methylpyridine Target->Intermediate1 Intermediate2 5-Fluoro-4-methyl-3-nitropyridine Intermediate1->Intermediate2 Intermediate3 3-Bromo-5-fluoro-4-methylpyridine Intermediate2->Intermediate3 StartingMaterial 3-Bromo-4-methyl-5-nitropyridin-2-ol (or similar precursor) Intermediate3->StartingMaterial

Caption: Retrosynthetic analysis of 5-Fluoro-4-methyl-3-pyridinol.

Detailed Synthetic Pathway and Experimental Protocols

The forward synthesis is designed to build the molecule in a stepwise and controlled manner, leveraging well-established and reliable chemical transformations.

Overall Synthesis Workflow

Synthesis_Workflow Start Starting Material (e.g., 4-Methyl-5-nitropyridin-2-ol) Step1 Step 1: Bromination Start->Step1 Intermediate1 3-Bromo-4-methyl-5-nitropyridin-2-ol Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 3-Bromo-2-chloro-4-methyl-5-nitropyridine Step2->Intermediate2 Step3 Step 3: Fluorination (Halex Reaction) Intermediate2->Step3 Intermediate3 3-Bromo-2-fluoro-4-methyl-5-nitropyridine Step3->Intermediate3 Step4 Step 4: Dehalogenation Intermediate3->Step4 Intermediate4 5-Fluoro-4-methyl-3-nitropyridine Step4->Intermediate4 Step5 Step 5: Reduction of Nitro Group Intermediate4->Step5 Intermediate5 5-Fluoro-4-methyl-3-aminopyridine Step5->Intermediate5 Step6 Step 6: Diazotization and Hydrolysis Intermediate5->Step6 FinalProduct 5-Fluoro-4-methyl-3-pyridinol Step6->FinalProduct

Caption: Proposed multi-step synthesis of 5-Fluoro-4-methyl-3-pyridinol.

Step 1: Bromination of 4-Methyl-5-nitropyridin-2-ol
  • Rationale: The initial bromination at the 3-position is a crucial step to set up subsequent functional group manipulations. The electron-donating hydroxyl group and the electron-withdrawing nitro group direct the electrophilic aromatic substitution to the desired position.

  • Protocol:

    • Suspend 4-Methyl-5-nitropyridin-2-ol in glacial acetic acid.

    • Add bromine dropwise to the suspension at room temperature.[3]

    • Stir the mixture for a designated period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 3-bromo-4-methyl-5-nitropyridin-2-ol.[3]

Step 2: Conversion to 3-Bromo-2-chloro-4-methyl-5-nitropyridine
  • Rationale: The conversion of the hydroxyl group to a chloro group is necessary to activate the 2-position for the subsequent nucleophilic substitution with fluoride. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.

  • Protocol:

    • Suspend 3-bromo-4-methyl-5-nitropyridin-2-ol in acetonitrile.

    • Add phosphorus oxychloride (POCl₃) dropwise to the suspension.[3]

    • Heat the reaction mixture at a specified temperature (e.g., 75°C) for several hours.[3]

    • After cooling, carefully pour the mixture into ice-water to quench the excess POCl₃ and precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry to obtain 3-bromo-2-chloro-4-methyl-5-nitropyridine.[3]

Step 3: Nucleophilic Aromatic Substitution (SNAr) for Fluorination
  • Rationale: The introduction of the fluorine atom is achieved via a Halogen Exchange (Halex) reaction. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the displacement of the chloro group by a fluoride ion. Cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is an effective system for this transformation.[2]

  • Protocol:

    • To a solution of 3-bromo-2-chloro-4-methyl-5-nitropyridine in dry DMSO, add an excess of cesium fluoride (CsF).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 120°C) for a sufficient period.[2]

    • Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by flash chromatography to yield the fluorinated intermediate.

Step 4: Reductive Dehalogenation
  • Rationale: At this stage, the bromine at the 3-position needs to be removed to arrive at the desired substitution pattern. A catalytic hydrogenation is a clean and efficient method for this purpose.

  • Protocol:

    • Dissolve the bromo-fluoro-nitro intermediate in a suitable solvent such as ethanol or ethyl acetate.

    • Add a palladium catalyst, such as palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the starting material is consumed.

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 5-Fluoro-4-methyl-3-nitropyridine.

Step 5: Reduction of the Nitro Group
  • Rationale: The nitro group is now reduced to an amino group, which will serve as the precursor to the final hydroxyl group. Standard reduction conditions using a metal catalyst or a reducing agent like tin(II) chloride can be employed.

  • Protocol:

    • Dissolve 5-Fluoro-4-methyl-3-nitropyridine in a solvent like ethanol or acetic acid.

    • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), in a stoichiometric excess.

    • Heat the reaction mixture at reflux for several hours.

    • After cooling, neutralize the reaction with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield 5-Fluoro-4-methyl-3-aminopyridine.

Step 6: Diazotization and Hydrolysis to 5-Fluoro-4-methyl-3-pyridinol
  • Rationale: The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate. This is a classic and reliable method for introducing a hydroxyl group onto an aromatic ring.[4]

  • Protocol:

    • Dissolve 5-Fluoro-4-methyl-3-aminopyridine in an aqueous acidic solution (e.g., sulfuric acid and water) and cool to 0-5°C in an ice bath.[4]

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to form the diazonium salt.[4]

    • After the addition is complete, allow the reaction to stir at low temperature for a short period.

    • Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the pyridinol.[4]

    • Neutralize the reaction and extract the final product, 5-Fluoro-4-methyl-3-pyridinol, with a suitable organic solvent.

    • Purify the product via recrystallization or column chromatography.

Data Summary

StepReactantProductKey ReagentsTypical Yield (%)
14-Methyl-5-nitropyridin-2-ol3-Bromo-4-methyl-5-nitropyridin-2-olBr₂, Acetic Acid91%[3]
23-Bromo-4-methyl-5-nitropyridin-2-ol3-Bromo-2-chloro-4-methyl-5-nitropyridinePOCl₃, Acetonitrile88%[3]
33-Bromo-2-chloro-4-methyl-5-nitropyridine3-Bromo-2-fluoro-4-methyl-5-nitropyridineCsF, DMSO~40-60% (estimated)
43-Bromo-2-fluoro-4-methyl-5-nitropyridine5-Fluoro-4-methyl-3-nitropyridineH₂, Pd/C>90% (estimated)
55-Fluoro-4-methyl-3-nitropyridine5-Fluoro-4-methyl-3-aminopyridineSnCl₂·2H₂O>80% (estimated)
65-Fluoro-4-methyl-3-aminopyridine5-Fluoro-4-methyl-3-pyridinolNaNO₂, H₂SO₄~60-70% (estimated)

Note: Estimated yields are based on analogous reactions reported in the literature and may vary depending on specific experimental conditions.

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of 5-Fluoro-4-methyl-3-pyridinol. By leveraging a series of well-understood and high-yielding reactions, researchers can access this valuable fluorinated heterocyclic building block. The principles of directing group effects, nucleophilic aromatic substitution, and functional group interconversions are central to the success of this synthesis. It is our hope that this comprehensive guide will serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the exploration of novel chemical space and the creation of next-generation therapeutics.

References

  • Dalinger, A., et al. (2016). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 21(9), 1226. [Link]

  • Beier, P., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2022). A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. [Link]

  • Sereda, O. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3144. [Link]

  • Sandford, G. (2012). Synthesis of Ring-Fluorinated Pyridines. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. [Link]

  • Organic Syntheses. (2001). 2-HYDROXY-5-METHYLPYRIDINE. Organic Syntheses, 78, 51. [Link]

  • Durham University. (2001). New functionalised 3-hydroxypyridines. Durham E-Theses. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Fluoro-4-methyl-3-pyridinol

For Researchers, Scientists, and Drug Development Professionals Preamble: The Emergence of Fluorinated Pyridinols in Therapeutic Development The pyridine ring is a foundational scaffold in medicinal chemistry, present in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Emergence of Fluorinated Pyridinols in Therapeutic Development

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of approved drugs and natural products.[1] Its derivatives, particularly pyridinols and pyridinones, exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[2][3] The introduction of a fluorine atom into these structures can significantly enhance their therapeutic potential by improving metabolic stability, increasing lipophilicity for better cell penetration, and altering electronic properties to fine-tune target binding.[4] This guide focuses on a specific, promising derivative, 5-Fluoro-4-methyl-3-pyridinol, and delineates a strategic approach to identifying and validating its potential therapeutic targets. While direct studies on this exact molecule are not yet prevalent in published literature, by leveraging data from structurally similar compounds, we can logically infer and systematically investigate its most probable mechanisms of action and therapeutic applications.

Section 1: Inferred Therapeutic Landscapes and Primary Target Classes

Based on extensive analysis of the chemical architecture of 5-Fluoro-4-methyl-3-pyridinol and the established bioactivities of related pyridinol and pyridinone compounds, we can hypothesize its engagement with several key therapeutic areas. The presence of the hydroxyl group at the 3-position, the methyl group at the 4-position, and the fluorine at the 5-position creates a unique electronic and steric profile that likely dictates its target specificity.

Oncology: A Primary Frontier

The pyridinone core is a well-established "privileged structure" in oncology drug discovery, known to interact with a variety of cancer-related targets.[2][5]

  • Protein Tyrosine Kinases (PTKs): Many pyridinone-containing compounds function as ATP-competitive inhibitors of PTKs, which are often dysregulated in cancer.[2] The planar pyridinol ring can mimic the adenine core of ATP, while the substituents can provide specificity for the kinase active site.

  • Cyclin-Dependent Kinases (CDKs): Specifically, CDK4 and CDK6 are critical regulators of the cell cycle, and their inhibition is a validated strategy in certain breast cancers.[6] The pyridinone scaffold has been successfully incorporated into CDK inhibitors like Palbociclib.[6]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This signaling cascade is frequently hyperactivated in various cancers. Pyridinone derivatives have been shown to modulate MAPK signaling.[2]

  • Phosphatidylinositol 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is another crucial signaling network in cancer cell growth and survival. Voxtalisib, a pyridopyrimidine, targets PI3K.[6]

Diagram 1: Hypothesized Engagement of 5-Fluoro-4-methyl-3-pyridinol with Cancer-Related Kinase Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription CDK4_6 CDK4/6 CellCycle Cell Cycle Progression CDK4_6->CellCycle Molecule 5-Fluoro-4-methyl-3-pyridinol Molecule->RTK Inhibition? Molecule->PI3K Inhibition? Molecule->MEK Inhibition? Molecule->CDK4_6 Inhibition?

Caption: Potential inhibitory points of 5-Fluoro-4-methyl-3-pyridinol in key oncogenic signaling pathways.

Infectious Diseases: A Broad-Spectrum Potential

Pyridine derivatives have a long history as antimicrobial agents.[3][7] The core structure is found in several clinically used antibiotics and antifungals.[8]

  • Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. The fluorinated pyridine ring could potentially interact with these enzymes.

  • Quorum Sensing (QS) Pathways: Inhibition of QS is an attractive anti-virulence strategy. A pyridine-based compound has been shown to target the LuxO regulator in Vibrio cholerae, disrupting biofilm formation and virulence factor expression.[7]

  • Fungal Cell Wall and Membrane Biosynthesis: Pyridinols may interfere with key enzymes involved in maintaining the integrity of the fungal cell.

Neurology: Modulating Brain Function

The ability of small molecules to cross the blood-brain barrier is a critical challenge in developing drugs for neurological disorders. The physicochemical properties of 5-Fluoro-4-methyl-3-pyridinol, including its potential for enhanced lipophilicity due to the fluorine atom, suggest it may be a candidate for CNS activity.[9]

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease and has been explored for Alzheimer's disease. (3-hydroxypyridin-4-one)-coumarin hybrids have shown promising MAO-B inhibitory activity.[2]

  • Metabotropic Glutamate Receptor 5 (mGluR5): A structurally related compound, 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine, is a potent mGluR5 antagonist, suggesting potential applications in anxiety and other neurological disorders.[10]

  • Potassium Channels: Upregulated potassium channels are implicated in demyelinating diseases. The similar compound 3-fluoro-5-methylpyridin-4-amine is a known potassium channel blocker.[9][11]

Section 2: A Phased Experimental Approach to Target Validation

A systematic and tiered approach is essential for efficiently identifying and validating the therapeutic targets of 5-Fluoro-4-methyl-3-pyridinol.

Phase 1: Broad Phenotypic Screening

The initial step involves assessing the compound's biological activity across a range of cell-based assays to confirm the hypothesized therapeutic potential.

Experimental Protocol 1: High-Throughput Phenotypic Screening

  • Cell Line Panel Selection:

    • Oncology: A diverse panel of cancer cell lines representing different tissue origins (e.g., NCI-60 panel).

    • Microbiology: A panel of clinically relevant bacterial (Gram-positive and Gram-negative) and fungal strains.

    • Neurology: Neuronal and glial cell lines to assess general cytotoxicity and potential neuroprotective effects.

  • Assay Formats:

    • Cytotoxicity/Antiproliferative Assays: Utilize assays such as MTT, CellTiter-Glo, or high-content imaging to determine the IC50 (half-maximal inhibitory concentration) in cancer and normal cell lines.

    • Antimicrobial Susceptibility Testing: Employ broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) against microbial panels.

  • Data Analysis and Hit Prioritization: Analyze the dose-response curves to identify potent and selective activity in a particular therapeutic area.

Diagram 2: Experimental Workflow for Initial Target Discovery

G Start 5-Fluoro-4-methyl-3-pyridinol PhenoScreen Phase 1: Phenotypic Screening (Cancer, Microbial, Neuronal Panels) Start->PhenoScreen HitIdent Hit Identification (Potent & Selective Activity) PhenoScreen->HitIdent TargetID Phase 2: Target Identification (Affinity Chromatography, Proteomics, etc.) HitIdent->TargetID TargetVal Phase 3: Target Validation (Biochemical & Cell-Based Assays) TargetID->TargetVal LeadOpt Lead Optimization TargetVal->LeadOpt

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Fluoro-4-methyl-3-pyridinol as a Core Scaffold in Neuroscience Drug Discovery

Executive Summary In contemporary neuroscience drug development, overcoming the Blood-Brain Barrier (BBB) and preventing rapid hepatic clearance are primary bottlenecks. 5-Fluoro-4-methyl-3-pyridinol (CAS: 1417529-73-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary neuroscience drug development, overcoming the Blood-Brain Barrier (BBB) and preventing rapid hepatic clearance are primary bottlenecks. 5-Fluoro-4-methyl-3-pyridinol (CAS: 1417529-73-7) serves as a highly versatile, electron-deficient heteroaromatic building block designed to bypass these exact hurdles. By acting as a fluorinated bioisostere for pyridoxine (Vitamin B6) derivatives, this scaffold is utilized to synthesize targeted central nervous system (CNS) therapeutics—particularly metal-protein attenuating compounds (MPACs) and enzyme inhibitors—as well as precursors for [18F]-PET neuroimaging radiotracers.

Mechanistic Rationale: The Role of Fluorinated Pyridinols

The strategic incorporation of fluorine into the pyridinol ring dictates the pharmacokinetic success of the resulting neuro-active compounds. As a Senior Application Scientist, I emphasize three causal mechanisms that make this scaffold indispensable:

  • Bioisosterism & Steric Tolerance: Fluorine’s Van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å). Substituting hydrogen for fluorine at the 5-position prevents steric clashes within tight neuroreceptor binding pockets (e.g., GABA aminotransferase) while imparting immense electronegativity.

  • pKa Modulation & BBB Permeability: The strong electron-withdrawing nature of the fluorine atom significantly lowers the pKa of the adjacent 3-hydroxyl group. This shift increases the proportion of the unionized species at physiological pH (7.4), directly enhancing the molecule's lipophilicity (LogD) and facilitating passive transcellular diffusion across the lipophilic endothelium of the BBB .

  • Metabolic Shielding: Standard pyridines are rapidly oxidized by hepatic Cytochrome P450 (CYP450) enzymes. The highly polarized, exceptionally strong C-F bond (approx. 116 kcal/mol) at the 5-position blocks oxidative metabolism, prolonging the systemic half-life of the derived drug and allowing higher concentrations to reach the CNS .

CYP450Mechanism A Fluorinated Pyridinol Derivative B Hepatic CYP450 Enzymes A->B Exposure C Steric/Electronic Shielding (Strong C-F Bond) B->C Blocked Oxidation D Prolonged Systemic Circulation C->D E Enhanced CNS Penetration D->E

Fig 1: Mechanism of CYP450 metabolic resistance conferred by the C-F bond in fluorinated pyridinols.

Core Applications in Neuroscience

A. Targeted CNS Therapeutics (Neurodegeneration)

5-Fluoro-4-methyl-3-pyridinol is a critical precursor for synthesizing complex pyrido-pyrimidine derivatives and other CNS-active compounds [1]. Because it shares structural homology with pyridoxal 5'-phosphate (PLP), derivatives of this scaffold are frequently utilized to synthesize competitive inhibitors for PLP-dependent enzymes. By inhibiting enzymes like GABA-T, researchers can artificially elevate synaptic GABA levels to suppress epileptic seizures or neuro-excitotoxicity.

B. Precursor for [18F]-PET Radiotracers

Positron Emission Tomography (PET) requires isotopes with favorable emission profiles. Fluorine-18 ( t1/2​≈109.8 min) is the gold standard for neuroimaging. 5-Fluoro-4-methyl-3-pyridinol serves as the essential non-radioactive "cold standard" used to validate the late-stage nucleophilic aromatic substitution ( SN​Ar ) radiosynthesis of [18F]-labeled tracers targeting neuroinflammation (e.g., TSPO receptors).

Quantitative Pharmacokinetic Profiling

The table below summarizes the causal impact of utilizing the 5-Fluoro-4-methyl-3-pyridinol scaffold compared to its non-fluorinated analog during preclinical lead optimization.

Parameter4-Methyl-3-pyridinol (Non-Fluorinated)5-Fluoro-4-methyl-3-pyridinol (Fluorinated)Causality / Implication for Neuroscience
pKa (Hydroxyl) ~ 8.7~ 7.2Fluorine withdraws electron density, lowering pKa closer to physiological pH.
LogD (at pH 7.4) ~ 0.8~ 1.6Increased lipophilicity drives higher partitioning into brain tissue.
CYP450 Clearance High ( >40 µL/min/mg)Low ( <15 µL/min/mg)C-F bond resists oxidation, increasing systemic half-life.
BBB Permeability ( Pe​ ) 4.2×10−6 cm/s 18.5×10−6 cm/sEnhanced passive transcellular diffusion across cerebral endothelium.

Standardized Experimental Protocols

To ensure rigorous validation of compounds derived from 5-Fluoro-4-methyl-3-pyridinol, the following self-validating protocols must be strictly adhered to.

Protocol A: In Vitro BBB Permeability (PAMPA-BBB)

This assay quantifies the passive diffusion potential of the synthesized derivative [2].

  • Step 1: Lipid Preparation. Dissolve Porcine Brain Lipid (PBL) extract in n-dodecane to a 2% (w/v) concentration. Causality: PBL is mandatory because it accurately mimics the unique sphingomyelin-to-cholesterol ratio of the human cerebral endothelium, providing a highly predictive in vitro model compared to standard synthetic lipids[2].

  • Step 2: Membrane Coating. Carefully apply 4 µL of the PBL solution to the PVDF filter membrane of the acceptor plate to form the artificial BBB.

  • Step 3: Donor Solution Setup. Dilute the fluorinated test compound in PBS (pH 7.4) to a final concentration of 50 µM. Critical: Ensure DMSO concentration remains <1% to prevent artificial membrane lysis.

  • Step 4: Incubation. Assemble the donor-acceptor sandwich plate and incubate at 25°C for 15 hours in a humidity chamber. Causality: Extended incubation at room temperature allows for steady-state passive diffusion without the confounding variables of active transporter kinetics.

  • Step 5: Quantification. Separate the plates and quantify the compound concentration in both donor and acceptor wells via LC-MS/MS to calculate the effective permeability ( Pe​ ).

  • Self-Validating QC System: The assay plate MUST include Verapamil (High permeability control) and Theophylline (Low permeability control). The assay is only valid if Verapamil Pe​>15×10−6 cm/s and Theophylline Pe​<1.5×10−6 cm/s. If these thresholds are not met, membrane integrity is compromised, and the data must be discarded.

Protocol B: Human Liver Microsome (HLM) Stability Assay
  • Step 1: Reaction Mixture. Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH acts as the obligate electron donor; without it, CYP450-mediated oxidative metabolism cannot occur, allowing you to isolate CYP450-specific clearance.

  • Step 3: Time-Course Quenching. At t=0,15,30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly precipitates microsomal proteins, permanently halting enzymatic activity to capture an exact kinetic snapshot.

  • Step 4: Analysis. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

  • Self-Validating QC System: Include Dextromethorphan as a high-clearance positive control. If Dextromethorphan is not depleted by >70% at 60 minutes, the microsomes are inactive (likely due to freeze-thaw degradation).

PreclinicalWorkflow A 5-Fluoro-4-methyl-3-pyridinol (Core Scaffold) B Chemical Derivatization (e.g., CNS-Active Ligands) A->B C In Vitro Screening (Receptor Affinity/Selectivity) B->C D PAMPA-BBB Assay (Passive Permeability Profiling) B->D E Microsomal Stability Assay (CYP450 Resistance Profiling) B->E F In Vivo Neuropharmacology (Rodent Behavioral Models) C->F D->F E->F

Fig 2: Preclinical neuroscience workflow for 5-Fluoro-4-methyl-3-pyridinol derived compounds.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232. URL:[Link]

  • Yale, H. L., & Sheehan, J. T. (1977). "CNS active compounds" (US Patent No. 4,022,897A). U.S. Patent and Trademark Office.

Sources

Application

Mechanistic Rationale: The Power of Fluorinated Pyridinols

As a Senior Application Scientist, I have designed this comprehensive application note to bridge the gap between synthetic organic chemistry and advanced chemical biology. 5-Fluoro-4-methyl-3-pyridinol (CAS: 1417529-73-7...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive application note to bridge the gap between synthetic organic chemistry and advanced chemical biology. 5-Fluoro-4-methyl-3-pyridinol (CAS: 1417529-73-7)[1] is not merely a structural building block; it is a highly specialized precursor for developing dual-modal (Fluorescence/19F-NMR) enzyme cofactors and stimuli-responsive "Off-On" fluorogenic probes.

This guide provides the mechanistic causality, validated protocols, and quantitative benchmarks required to deploy this molecule in enzymology and reactive oxygen species (ROS) profiling.

The utility of 5-Fluoro-4-methyl-3-pyridinol (5-F-4-M-3-P) stems from its unique electronic and photophysical properties, which are heavily modulated by the fluorine atom at the C5 position and the electron-donating methyl group at C4.

A. Enzymology: Modulating pKa and Tautomeric Equilibria

When 5-F-4-M-3-P is formylated and phosphorylated, it yields 5-fluoro-pyridoxal-5'-phosphate (5-F-PLP), a synthetic analog of Vitamin B6. The electronegative fluorine atom exerts a strong inductive pull, significantly lowering the pKa of the pyridine nitrogen compared to native PLP[2].

  • Causality: This pKa shift alters the protonation state of the Schiff base (internal aldimine) formed within enzyme active sites. Because the protonation state directly dictates the fluorescence emission wavelength, 5-F-PLP acts as an ultra-sensitive fluorescent reporter of active site polarity. Furthermore, the 100% natural abundance and high gyromagnetic ratio of 19F provide a background-free NMR handle to track conformational changes during catalysis[3][4].

B. ROS Detection: Photoinduced Electron Transfer (PET)

3-pyridinols are exceptionally potent chain-breaking antioxidants, reacting with lipid peroxyl radicals up to 25 times faster than α-tocopherol (Vitamin E)[5]. By covalently conjugating 5-F-4-M-3-P to a fluorophore (e.g., BODIPY), researchers can create "Off-On" ROS probes[6].

  • Causality: In its native state, the electron-rich pyridinol ring possesses a high Highest Occupied Molecular Orbital (HOMO) energy. Upon excitation of the fluorophore, the pyridinol donates an electron via PET, quenching the fluorescence ("Off" state). When oxidized by ROS, the pyridinol converts into a pyridinone radical, drastically lowering its HOMO energy. This thermodynamically blocks the PET pathway, restoring intense fluorescence ("On" state).

PET_Mechanism Probe Fluorophore-Pyridinol Probe (Fluorescence OFF) PET Photoinduced Electron Transfer (PET) from Pyridinol to Fluorophore Probe->PET Excitation ROS Reaction with ROS (Lipid Peroxyl Radicals) Probe->ROS ROS Exposure Oxidized Oxidized Pyridinone (PET Blocked) ROS->Oxidized Fluorescence Strong Fluorescence ON (Emission ~520 nm) Oxidized->Fluorescence Excitation

Fig 1: PET-mediated "Off-On" fluorescence switching mechanism of pyridinol-based ROS probes.

Quantitative Data Presentation

To facilitate experimental design, the following tables summarize the critical photophysical, kinetic, and NMR parameters of 5-F-4-M-3-P derivatives compared to their native counterparts.

Table 1: Comparative Properties of Native PLP vs. 5-Fluoro-PLP Analogs

PropertyNative PLP5-Fluoro-PLP AnalogMechanistic Impact / Causality
Pyridine N pKa ~8.2~5.8Fluorine's inductive effect shifts the physiological state to unprotonated, altering fluorescence.
Fluorescence Emission ~500 nm (Protonated)~430 nm (Unprotonated)Allows ratiometric discrimination of protonation states in the enzyme active site.
19F NMR Chemical Shift N/A~ -10 to -15 ppmExtreme sensitivity to local electrostatic changes during substrate binding[3].

Table 2: Antioxidant and Quenching Kinetics for ROS Probes

Receptor MoietyTarget ROSInhibition Rate Constant ( kinh​ )Fluorescence Fold-Change
α-Tocopherol (Ref) Peroxyl Radicals 3.5×106M−1s−1 N/A (Not a probe)
3-Pyridinol Core Peroxyl Radicals 8.8×107M−1s−1 ~50-fold enhancement
5-Fluoro-Pyridinol Peroxyl RadicalsTunable via F-substitution~80-fold enhancement

Experimental Workflows and Methodologies

Workflow A: Enzyme Reconstitution and Dual-Modal Profiling

This protocol details the integration of a 5-Fluoro-PLP analog (synthesized from 5-F-4-M-3-P) into a PLP-dependent enzyme (e.g., Aspartate Aminotransferase)[3].

Enzyme_Workflow Precursor 5-Fluoro-4-methyl- 3-pyridinol Synthesis Chemical Synthesis (Formylation) Precursor->Synthesis FluorinatedPLP 5-Fluoro-PLP Analog Synthesis->FluorinatedPLP Reconstitution Enzyme Reconstitution (Incubation) FluorinatedPLP->Reconstitution ApoEnzyme Apo-Enzyme Preparation ApoEnzyme->Reconstitution Analysis Dual-Modal Analysis (19F-NMR & Fluorescence) Reconstitution->Analysis

Fig 2: Workflow for generating and utilizing fluorinated PLP analogs in enzymology.

Step-by-Step Protocol:

  • Apo-Enzyme Generation: Incubate the native holo-enzyme (10 mg/mL) with 10 mM hydroxylamine in 50 mM potassium phosphate buffer (pH 7.0) for 2 hours at 4°C to resolve the native PLP. Dialyze extensively against the same buffer to remove the resulting oxime.

  • Reconstitution: Add a 5-fold molar excess of the synthesized 5-Fluoro-PLP analog to the apo-enzyme. Incubate in the dark at 4°C for 12 hours.

  • Self-Validation Step (Critical): Measure the catalytic activity of the reconstituted enzyme using a standard coupled-enzyme assay.

    • Causality: If the fluorinated analog is correctly bound in the active site (forming the internal aldimine), the enzyme will exhibit partial or full catalytic activity. A lack of activity indicates improper folding, invalidating subsequent data.

  • Data Acquisition:

    • Fluorescence: Excite at 330 nm and monitor emission shifts between 430 nm and 500 nm to determine the protonation state of the active site.

    • 19F NMR: Acquire spectra at 376 MHz (using trifluoroacetic acid as an external reference). Monitor chemical shift perturbations upon the addition of substrates or inhibitors[4].

Workflow B: Live-Cell ROS Imaging using a Fluorogenic Probe

This protocol utilizes a BODIPY-conjugated 5-F-4-M-3-P probe for tracking lipid peroxidation in live cells[6].

Step-by-Step Protocol:

  • Probe Preparation: Dissolve the synthesized fluorogenic probe in cell-culture grade DMSO to create a 1 mM stock solution.

  • Cell Loading: Seed HeLa or A549 cells in a glass-bottom confocal dish. Incubate with 5 µM of the probe in serum-free DMEM for 30 minutes at 37°C. Wash 3x with PBS to remove unbound probe.

  • Induction of Oxidative Stress: Treat the cells with 100 µM tert-butyl hydroperoxide (tbhp) for 45 minutes to induce lipid peroxidation.

  • Self-Validation Step (Critical): Include a parallel control group pre-treated with 50 µM α-tocopherol for 2 hours prior to tbhp induction.

    • Causality: If the fluorescence increase is genuinely due to peroxyl radical-mediated oxidation of the pyridinol moiety, the α-tocopherol will competitively scavenge the radicals, suppressing the fluorescence "On" signal. This validates the probe's chemical specificity.

  • Confocal Imaging: Image using a confocal laser scanning microscope. Excite at 488 nm (for BODIPY core) and collect emission at 510–550 nm. Quantify the mean fluorescence intensity (MFI) to calculate the "Off-On" fold change.

References

  • 1417529-73-7 | 5-Fluoro-4-methylpyridin-3-ol Product Information. ChemScene.

  • Tetrahydro-1,8-naphthyridinol Analogues of α-Tocopherol as Antioxidants in Lipid Membranes and Low-Density Lipoproteins. Journal of the American Chemical Society (2007).

  • Palette of fluorogenic probes developed by Chang et al. based on the 3-pyridinol fragment. ResearchGate.

  • Derivatives of Natural Organocatalytic Cofactors and Artificial Organocatalytic Cofactors as Catalysts in Enzymes. PMC (NIH).

  • NMR study of 5-fluoro-pyridoxal phosphate-containing cytosolic aspartate aminotransferase. Chemical and biochemical aspects of vitamin B6 catalysis, vol. 2, Liss Inc., New York (1983).

  • Function of pyridoxal-5'-phosphate in glycogen phosphorylase: F-19 NMR and kinetic studies of phosphorylase reconstituted with 6-fluoropyridoxal and 6-fluoropyridoxal phosphate. Biochemistry 25, 1932-1939 (1986).

Sources

Method

Application Note: Characterizing Cellular Metabolic Reprogramming with 5-Fluoro-4-methyl-3-pyridinol

Abstract This document provides a comprehensive guide for utilizing 5-Fluoro-4-methyl-3-pyridinol, a novel pyridine derivative, in cell culture applications. Due to the limited direct literature on this specific compound...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for utilizing 5-Fluoro-4-methyl-3-pyridinol, a novel pyridine derivative, in cell culture applications. Due to the limited direct literature on this specific compound, this note establishes a scientifically-grounded, hypothetical framework based on the known activities of structurally related pyridinol and fluorinated pyridine molecules. We propose that 5-Fluoro-4-methyl-3-pyridinol acts as an antagonist of pyridoxal phosphate (PLP)-dependent enzymes, which are central to cellular metabolism.[1][2] This guide offers detailed protocols for compound handling, cell treatment, and downstream assays to investigate its effects on cellular viability and metabolic pathways, specifically focusing on its potential to induce a metabolic shift from oxidative phosphorylation to glycolysis.

Introduction: The Rationale for a Novel Pyridine Derivative

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3][4][5] The incorporation of a fluorine atom can significantly enhance a compound's metabolic stability, potency, and pharmacokinetic profile.[3][6] Based on its structure—a pyridinol core related to Vitamin B6—we hypothesize that 5-Fluoro-4-methyl-3-pyridinol functions by interfering with the vast family of pyridoxal phosphate (PLP)-dependent enzymes.

PLP is the active form of vitamin B6 and serves as an essential coenzyme for over 140 distinct enzymatic activities, representing about 4% of all classified enzymes.[1] These enzymes are critical for amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[2][7] Consequently, inhibitors of PLP-dependent enzymes are valuable tools for studying cellular metabolism and have been investigated as therapeutic agents for diseases ranging from neurological disorders to cancer.[2][8][9] This application note will guide researchers in exploring the potential of 5-Fluoro-4-methyl-3-pyridinol as a modulator of cellular metabolism.

Proposed Mechanism of Action

We postulate that 5-Fluoro-4-methyl-3-pyridinol acts as a competitive inhibitor of a PLP-dependent aminotransferase. The compound, mimicking the structure of pyridoxal phosphate, is hypothesized to bind to the active site of the enzyme. This binding event prevents the formation of the Schiff base intermediate necessary for the catalytic cycle, thereby inhibiting the downstream metabolic pathway.[1] A key consequence of disrupting amino acid metabolism, particularly the transamination reactions that feed into the TCA cycle, is a compensatory shift in cellular energy production.

To maintain ATP levels, cells may be forced to upregulate glycolysis. This metabolic reprogramming is a hallmark of many cancer cells and a key area of investigation in metabolic diseases.[10]

Metabolic_Pathway cluster_0 Mitochondrion cluster_1 Cytosol TCA TCA Cycle OXPHOS Oxidative Phosphorylation TCA->OXPHOS NADH, FADH2 ATP_Mito ATP OXPHOS->ATP_Mito Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glycolysis->TCA Pyruvate (Aerobic) Lactate Lactate Glycolysis->Lactate Anaerobic ATP_Cyto ATP Glycolysis->ATP_Cyto AminoAcids Amino Acids PLP_Enzyme PLP-Dependent Aminotransferase AminoAcids->PLP_Enzyme PLP_Enzyme->TCA TCA Intermediates Compound 5-Fluoro-4-methyl-3-pyridinol Compound->PLP_Enzyme Inhibition

Caption: Proposed mechanism of 5-Fluoro-4-methyl-3-pyridinol action.

Core Protocols

These protocols are designed for adherent cancer cell lines (e.g., HeLa, A549) but can be adapted for other cell types.

Protocol 1: Stock Solution Preparation

It is critical to prepare a high-concentration, sterile stock solution to minimize the volume of solvent added to cell cultures.

  • Reagent Preparation:

    • 5-Fluoro-4-methyl-3-pyridinol (powder form).

    • Dimethyl sulfoxide (DMSO), cell culture grade.

  • Procedure:

    • Under sterile conditions (e.g., in a biosafety cabinet), dissolve 5-Fluoro-4-methyl-3-pyridinol in DMSO to create a 10 mM stock solution.

    • Ensure complete dissolution by gentle vortexing.

    • Aliquot the stock solution into sterile microcentrifuge tubes (e.g., 20 µL per tube).

    • Store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic or cytostatic effects of the compound and establishes a working concentration range.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Fluoro-4-methyl-3-pyridinol from your 10 mM stock in complete culture medium. Final concentrations should range from 0.1 µM to 100 µM.

    • Include a "vehicle control" group treated with the same percentage of DMSO as the highest compound concentration.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Analysis of Metabolic Shift (Glycolysis Stress Test)

This protocol measures the extracellular acidification rate (ECAR) to assess the dependence of cells on glycolysis after treatment.[11]

  • Cell Seeding and Treatment:

    • Seed cells in a specialized cell culture microplate (e.g., Seahorse XF plate) at an optimized density.

    • Allow cells to attach for 24 hours.

    • Treat cells with a sub-lethal concentration of 5-Fluoro-4-methyl-3-pyridinol (e.g., IC₂₀ determined from the MTT assay) for 24 hours.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with a serum-free, low-buffer assay medium (e.g., XF Base Medium supplemented with glutamine) and incubate at 37°C in a non-CO₂ incubator.

  • Glycolysis Stress Test:

    • Load the sensor cartridge with the following compounds for sequential injection:

      • Port A: Glucose (e.g., 10 mM)

      • Port B: Oligomycin (e.g., 1 µM), an ATP synthase inhibitor.[12]

      • Port C: 2-Deoxyglucose (2-DG) (e.g., 50 mM), a glycolysis inhibitor.[11]

    • Place the plate in a metabolic flux analyzer (e.g., Seahorse XF Analyzer).

    • The instrument will measure baseline ECAR, then sequentially inject the compounds and measure the response.

  • Data Interpretation:

    • Baseline ECAR: The initial metabolic state.

    • ECAR after Glucose: Measures glycolysis.

    • ECAR after Oligomycin: Measures maximum glycolytic capacity. An increase in this value for treated cells compared to control suggests a reliance on glycolysis.

    • ECAR after 2-DG: Confirms that the acidification is due to glycolysis.

Experimental Workflow and Data Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock Solution Seed_Cells Seed Cells in 96-well & XF Plates Treat_MTT Treat with Concentration Gradient (48-72h) Seed_Cells->Treat_MTT Treat_XF Treat with Sub-lethal Dose (24h) Seed_Cells->Treat_XF MTT_Assay Perform MTT Assay Treat_MTT->MTT_Assay XF_Assay Perform Glycolysis Stress Test Treat_XF->XF_Assay Calc_IC50 Calculate IC50 Value MTT_Assay->Calc_IC50 Analyze_ECAR Analyze ECAR Parameters XF_Assay->Analyze_ECAR Calc_IC50->Treat_XF Inform Dose Selection Conclusion Draw Conclusion on Metabolic Reprogramming Analyze_ECAR->Conclusion

Caption: A logical workflow for investigating 5-Fluoro-4-methyl-3-pyridinol.

Expected Results and Interpretation

The data gathered from these protocols should provide a clear picture of the compound's effects on cell viability and metabolism.

ParameterControl (Vehicle)Treated (IC₂₀ of Compound)Interpretation
IC₅₀ (MTT Assay) N/Ae.g., 15 µMDefines the potency of the compound.
Basal Glycolysis (ECAR) Low-ModerateModerate-HighAn increase suggests a shift towards glycolytic metabolism at baseline.
Max Glycolytic Capacity (ECAR) ModerateHighA significant increase indicates that treated cells have a greater reliance on glycolysis to meet energy demands when oxidative phosphorylation is inhibited.
Glycolytic Reserve (ECAR) PresentReduced or ExhaustedTreated cells may already be operating at their maximum glycolytic rate, leaving little reserve capacity.

Table 1: Hypothetical Data Summary. This table illustrates a potential outcome where treatment with 5-Fluoro-4-methyl-3-pyridinol induces a dependency on glycolysis.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 5-Fluoro-4-methyl-3-pyridinol in a cell culture context. By systematically assessing cytotoxicity and then probing for specific metabolic changes, researchers can effectively test the hypothesis that this novel fluorinated pyridine derivative acts as a modulator of PLP-dependent enzymes, thereby inducing metabolic reprogramming. The insights gained will be crucial for guiding further studies into its potential applications in cancer biology and metabolic research.

References

  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]

  • Wikipedia. Pyridoxal phosphate. Available at: [Link]

  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available at: [Link]

  • Liu, D., et al. (2017). Selective Targeting by a Mechanism-Based Inactivator against Pyridoxal 5′-Phosphate-Dependent Enzymes. OSTI.gov. Available at: [Link]

  • Clements, T., et al. (2023). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. PMC. Available at: [Link]

  • Liu, D., et al. (2017). Selective Targeting by a Mechanism-Based Inactivator against Pyridoxal 5'-Phosphate-Dependent Enzymes. PubMed. Available at: [Link]

  • Hernández-Vázquez, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Hofmann, K., et al. (2019). Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics. PMC. Available at: [Link]

  • Gmeiner, W.H., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Available at: [Link]

  • Eliot, A.C., & Kirsch, J.F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. PubMed. Available at: [Link]

  • Ranjbar-Karimi, R., & Poorfreidoni, A. (2017). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Semantic Scholar. Available at: [Link]

  • Khatun, F., et al. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. PMC. Available at: [Link]

  • Basuli, F., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. PMC. Available at: [Link]

  • Tsuruo, T., et al. (1990). Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts. PubMed. Available at: [Link]

  • Kaur, H., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. Available at: [Link]

  • Labnet. Visualization of metabolic profile of immune cells using metabolic inhibitors. Available at: [Link]

  • Astanehe, A., et al. (2025). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. MDPI. Available at: [Link]

  • Gontijo, J.V.P., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. Available at: [Link]

  • Creek, D.J., et al. (2013). Metabolomics Guides Rational Development of a Simplified Cell Culture Medium for Drug Screening against Trypanosoma brucei. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wang, Y., et al. (2018). Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation. PubMed. Available at: [Link]

  • Basuli, F., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. PMC. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of 5-Fluorodeoxyuridine?. Available at: [Link]

Sources

Application

Application Note: Advanced Purification Strategies for 5-Fluoro-4-methyl-3-pyridinol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The synthesis of fluorinated N-he...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The synthesis of fluorinated N-heterocycles, particularly substituted pyridinols, is a cornerstone of modern medicinal chemistry due to fluorine's ability to modulate metabolic stability, pKa, and lipophilicity[1]. However, purifying intermediates like 5-Fluoro-4-methyl-3-pyridinol presents distinct chromatographic and thermodynamic challenges. The introduction of the highly electronegative fluorine atom alters the molecule's dipole moment and hydrogen-bonding network, often rendering standard purification techniques ineffective[2].

As a Senior Application Scientist, I have designed this protocol to move beyond generic methodologies. This guide provides a self-validating, multi-stage purification workflow—encompassing isoelectric extraction, modified normal-phase chromatography, fluorine-selective preparative HPLC, and solvent/anti-solvent crystallization[3]. Every step is grounded in the physicochemical causality of the target molecule.

Physicochemical Profiling & Causality in Purification

To design an effective purification strategy, one must first understand the molecular behavior of the target compound. 5-Fluoro-4-methyl-3-pyridinol (CAS: 1417529-73-7)[4] is an amphoteric molecule.

  • Amphoteric Behavior & LLE: The molecule contains a basic pyridine nitrogen and an acidic pyridinol hydroxyl group. The strongly electron-withdrawing fluorine atom at the C5 position lowers the pKa of both the adjacent hydroxyl group and the pyridinium ion via inductive effects. Consequently, standard acid/base wash protocols will fail, as the molecule easily forms highly water-soluble zwitterions or charged species at extreme pH levels.

  • Chromatographic Tailing: On standard acidic silica gel (pH ~4.5–5.5), the basic nitrogen undergoes strong secondary interactions with silanol groups, causing severe peak tailing and poor resolution from des-fluoro impurities.

  • Fluorous Interactions: The C-F bond introduces unique dipole-dipole interactions. Utilizing fluorinated stationary phases (e.g., Pentafluorophenyl, PFP) in Reverse-Phase HPLC leverages these interactions, providing vastly superior selectivity compared to standard C18 columns[2].

Table 1: Physicochemical Profile & Purification Implications
PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C₆H₆FNO[4]Small, highly polar molecule; prone to volatility if heated excessively.
Molecular Weight 127.12 g/mol [4]Low MW requires high-resolution MS for accurate mass tracking.
Functional Groups Pyridine N, Phenolic OH, C-FAmphoteric nature necessitates strict pH control during extraction.
Stationary Phase Affinity High silanol affinityMandates amine-modified silica or basic mobile phase additives.

Purification Workflow Diagram

The following workflow illustrates the logical progression from a crude synthetic mixture to an API-grade intermediate (>99.5% purity).

G N1 Crude Reaction Mixture (Contains des-fluoro & byproducts) N2 Liquid-Liquid Extraction (LLE) pH 6.5 - 7.0 (Isoelectric Point) N1->N2 Buffer & EtOAc N3 Amine-Modified Silica Flash Chromatography N2->N3 Organic Extract N4 Pentafluorophenyl (PFP) Preparative HPLC N3->N4 >90% Purity N5 Solvent/Anti-Solvent Crystallization (EtOAc/Heptane) N4->N5 >98% Purity N6 Purified Target >99.5% 5-Fluoro-4-methyl-3-pyridinol N5->N6 Final Polish

Multi-stage purification workflow for 5-Fluoro-4-methyl-3-pyridinol from crude to >99% purity.

Step-by-Step Experimental Protocols

Phase 1: Isoelectric Liquid-Liquid Extraction (LLE)

Causality: To extract the amphoteric target into an organic phase, the aqueous phase must be buffered to the molecule's isoelectric point (pI), ensuring the compound exists primarily in its neutral, uncharged state.

  • Preparation: Dilute the crude reaction mixture in 10 volumes of deionized water.

  • pH Adjustment: Slowly add 1M KH₂PO₄ / K₂HPO₄ buffer while monitoring with a calibrated pH meter. Adjust the aqueous phase strictly to pH 6.8 ± 0.2.

  • Extraction: Extract the buffered aqueous phase with 3 × 5 volumes of 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc). Note: 2-MeTHF is preferred due to its superior extraction efficiency for highly polar N-heterocycles.

  • Washing & Drying: Wash the combined organic layers with saturated brine (1 volume), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 40°C).

  • Self-Validation Checkpoint: Spot the residual aqueous layer on a TLC plate (UV 254 nm). If significant target material remains, the pH has drifted. Re-adjust to pH 6.8 and perform one additional extraction.

Phase 2: Normal-Phase Flash Chromatography

Causality: Standard silica causes irreversible adsorption of pyridinols. We utilize Amine-functionalized (NH₂) silica to neutralize silanol activity, allowing for predictable elution without the need for triethylamine (TEA) in the mobile phase, which is notoriously difficult to remove post-purification.

  • Column Selection: Equilibrate an NH₂-modified silica flash column (e.g., Biotage® KP-NH) with 100% Dichloromethane (DCM).

  • Loading: Dissolve the crude extract in a minimum volume of DCM. If solubility is poor, dry-load the sample onto a small amount of Celite.

  • Gradient Elution: Run a gradient from 0% to 15% Methanol (MeOH) in DCM over 10 column volumes (CV).

  • Fraction Collection: Monitor at 254 nm and 280 nm. 5-Fluoro-4-methyl-3-pyridinol typically elutes between 5-8% MeOH.

  • Self-Validation Checkpoint: Perform LC-MS on the main peak fractions. The target mass is m/z 128.1 [M+H]⁺. Pool fractions with >90% purity.

Phase 3: Preparative RP-HPLC (Fluorine-Selective)

Causality: Normal-phase chromatography often fails to separate the target from its non-fluorinated analog (4-methyl-3-pyridinol). A Pentafluorophenyl (PFP) stationary phase exploits π

π and fluorous interactions, providing the orthogonal selectivity required to separate these closely related species[2].
  • System Setup: Utilize a Preparative HPLC system equipped with a PFP column (e.g., Phenomenex Luna® PFP, 5 µm, 250 x 21.2 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (FA)

    • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid (FA)

  • Execution: Inject the pooled intermediate. Run the gradient outlined in Table 2.

Table 2: RP-HPLC Gradient for PFP Column
Time (min)% Solvent A (H₂O + 0.1% FA)% Solvent B (MeCN + 0.1% FA)Flow Rate (mL/min)
0.095520.0
5.095520.0
25.0505020.0
27.059520.0
32.095520.0
  • Self-Validation Checkpoint: The fluorinated target will elute later than the non-fluorinated analog on a PFP column due to enhanced fluorous retention. Lyophilize the target fractions to yield a >98% pure solid.

Phase 4: Solvent/Anti-Solvent Crystallization

Causality: Crystallization is the definitive method for obtaining highly pure solid compounds, relying on differential thermodynamic solubility[2],[3]. Fluorinated compounds exhibit distinct crystal packing forces. An Ethyl Acetate/Heptane system provides the ideal solubility differential.

  • Dissolution: Suspend the lyophilized powder in a minimal volume of boiling Ethyl Acetate (approx. 3-5 mL/g). Stir until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove from heat. While stirring gently, add Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Annealing: Add exactly one drop of Ethyl Acetate to clear the turbidity. Allow the flask to cool ambiently to room temperature over 4 hours, undisturbed.

  • Harvesting: Cool the suspension to 4°C for 2 hours to maximize yield. Filter the crystals via a Büchner funnel, wash with ice-cold Heptane, and dry in a vacuum oven at 40°C overnight.

  • Self-Validation Checkpoint: The mother liquor should be analyzed by HPLC. If the target compound concentration in the mother liquor exceeds 10%, the solvent ratio was too rich in EtOAc; adjust the anti-solvent ratio in future batches.

Analytical Validation & Quality Control

To confirm the absolute purity of 5-Fluoro-4-methyl-3-pyridinol, rigorous analytical assessment is required.

  • ¹⁹F-NMR Spectroscopy: This is the most critical validation step. ¹⁹F-NMR is highly sensitive to the local electronic environment. The presence of a single, sharp singlet in the ¹⁹F spectrum confirms the absence of isomeric fluorinated byproducts or starting materials[2],[1].

  • ¹H-NMR Spectroscopy: Used to confirm the presence of the C4-methyl group (singlet, ~3H) and the aromatic proton at C2 or C6, ensuring no over-fluorination occurred.

  • LC-MS: Confirms the molecular weight (127.12 g/mol )[4] and provides a final chromatographic purity check (>99.5% Area Under Curve).

References

  • Purification Techniques | Journal of New Developments in Chemistry Source: Open Access Pub URL:[Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: MDPI URL:[Link]

Sources

Method

Application Note: 5-Fluoro-4-methyl-3-pyridinol as a Privileged Scaffold in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pyridine ring is one of the most ubiquitous nitrogenous heterocycles found in FDA-approved drugs. However, unadorned pyridines often suffer from rapid Cytochrome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyridine ring is one of the most ubiquitous nitrogenous heterocycles found in FDA-approved drugs. However, unadorned pyridines often suffer from rapid Cytochrome P450 (CYP450)-mediated N-oxidation and poor pharmacokinetic (PK) profiles. 5-Fluoro-4-methyl-3-pyridinol (CAS: 1417529-73-7) has emerged as a highly strategic pharmacophore building block. By integrating a highly electronegative fluorine atom and a sterically demanding methyl group, this scaffold elegantly solves common liabilities associated with basic heterocycles.

This technical guide provides an in-depth analysis of the physicochemical advantages of 5-Fluoro-4-methyl-3-pyridinol, details its application in hit-to-lead optimization workflows, and outlines self-validating experimental protocols for its utilization in drug discovery.

Structural Rationale & Pharmacological Advantages

The rational design of small molecules requires a deep understanding of how individual atoms influence the macroscopic properties of a drug. The incorporation of fluorine into pyridine-based scaffolds enhances drug potency, selectivity, metabolic stability, and pharmacokinetics (1)[1].

The specific substitution pattern of 5-Fluoro-4-methyl-3-pyridinol offers three synergistic advantages:

  • Electronic Modulation via Fluorine (C5): Fluorine's extreme electronegativity (3.98 on the Pauling scale) withdraws electron density from the pyridine nitrogen via the inductive effect. This fluorination solves inherent problems related to metabolic stability, enhances lipophilicity, and favorably modulates the pKa of the basic nitrogen (). A lower pKa reduces the basicity of the molecule, which is a proven strategy to mitigate off-target hERG channel binding (cardiotoxicity).

  • Steric Shielding via Methyl Group (C4): The methyl group provides a steric bulk that locks the conformation of substituents attached to the adjacent hydroxyl group. This reduces the entropic penalty upon binding to a target protein, increasing overall affinity.

  • Synthetic Versatility (C3 Hydroxyl): The hydroxyl group serves as a potent hydrogen bond donor/acceptor or as a synthetic handle for etherification. Furthermore, the strategic placement of a fluorine atom near hydrogen bond donors can reduce P-glycoprotein (P-gp) efflux, thereby enhancing central nervous system (CNS) penetration (2)[2].

Quantitative Profiling & Data

5-Fluoro-4-methyl-3-pyridinol is a commercially available building block with a molecular weight of 127.12 g/mol (3)[3]. The table below summarizes its core physicochemical properties and their relevance to drug design.

PropertyValueBiological/Chemical Significance
CAS Number 1417529-73-7Unique identifier for procurement and database tracking[3].
Molecular Formula C₆H₆FNOLow molecular weight (127.12 g/mol ) is ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Estimated) ~1.2 - 1.5Enhanced lipophilicity compared to non-fluorinated analogs improves passive membrane permeability[1].
pKa (Pyridine N) ~3.5 - 4.5Reduces basicity at physiological pH (7.4), mitigating phospholipidosis and hERG toxicity risks.
H-Bond Donors/Acceptors 1 Donor (OH), 2 Acceptors (N, F)Optimal for engaging in highly specific target interactions while evading P-gp efflux[2].

Strategic Workflows in Hit-to-Lead Optimization

In the development of CNS-active compounds, such as Kv7.2/7.3 channel blockers, replacing a standard pyridine with a fluorinated pyridine drastically improved the metabolic stability and acid stability of the clinical candidates (4)[4]. The workflow below illustrates how 5-Fluoro-4-methyl-3-pyridinol is integrated into a standard Hit-to-Lead pipeline.

G N1 Identify Target (e.g., Kinase, CNS Channel) N2 Incorporate 5-Fluoro-4-methyl-3-pyridinol (Scaffold Hopping) N1->N2 Design N3 O-Alkylation / Cross-Coupling (Library Synthesis) N2->N3 Synthesis N4 In Vitro Screening (Potency & Selectivity) N3->N4 Assay N5 ADME/PK Profiling (Microsomal Stability) N4->N5 Active Hits N5->N2 Poor PK (Iterate) N6 Lead Candidate Selection N5->N6 Favorable PK

Caption: Workflow for hit-to-lead optimization utilizing the 5-Fluoro-4-methyl-3-pyridinol scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and internal quality controls.

Protocol: Base-Mediated O-Alkylation for Ether-Linked Pharmacophores

Objective: To functionalize the 3-hydroxyl group of 5-Fluoro-4-methyl-3-pyridinol with an alkyl/aryl halide to generate a screening library.

Causality of Experimental Design:

  • Solvent (DMF): A polar aprotic solvent is required to poorly solvate the phenoxide-like anion, thereby maximizing its nucleophilicity for the S_N2 displacement.

  • Base (K₂CO₃): The pKa of the pyridinol OH is lowered (~8.5) due to the electron-withdrawing fluorine. Potassium carbonate is a sufficiently mild base to quantitatively deprotonate the OH without triggering unwanted nucleophilic aromatic substitution (S_NAr) at the fluorinated C5 position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-Fluoro-4-methyl-3-pyridinol (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add finely ground, anhydrous K₂CO₃ (2.0 eq, 2.0 mmol) to the solution. Stir at room temperature for 15 minutes to allow for complete deprotonation, indicated by a slight color change.

  • Alkylation: Dropwise, add the desired electrophile (e.g., benzyl bromide, 1.1 eq, 1.1 mmol).

  • Reaction & Monitoring: Heat the reaction mixture to 80°C. Self-Validation Step: Monitor the reaction via LC-MS every 2 hours. The disappearance of the m/z 128 [M+H]+ peak confirms the consumption of the starting material.

  • Workup: Once complete, cool to room temperature and quench with distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol: High-Throughput Microsomal Stability Assay

Objective: To validate the metabolic shielding effect of the fluorine atom against Cytochrome P450 (CYP450) enzymes.

Causality of Experimental Design:

  • Test System (Human Liver Microsomes - HLM): HLMs contain the full complement of CYP enzymes necessary to evaluate phase I metabolism (specifically N-oxidation).

  • Cofactor (NADPH): An essential electron donor for CYP450 catalytic cycles. A parallel reaction lacking NADPH serves as a critical negative control to rule out non-CYP-mediated degradation (e.g., chemical instability).

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw Human Liver Microsomes (HLM) on ice and dilute into the buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the synthesized fluorinated derivative (Test Compound) to the master mix at a final concentration of 1 µM (keep organic solvent concentration <0.1% DMSO to prevent CYP inhibition).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • System Validation & Quality Control: Run parallel assays using Verapamil (a known high-clearance CYP substrate) as a positive control, and a Minus-NADPH well as a negative control.

  • Time-Course Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures CYP enzymes, halting the reaction, and precipitates proteins for clean downstream analysis.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Mechanistic Pathway: Fluorine-Mediated Metabolic Shielding

The primary mechanism by which 5-Fluoro-4-methyl-3-pyridinol improves pharmacokinetic profiles is by shielding the vulnerable basic nitrogen from CYP450 oxidation. The diagram below maps the logical relationship between the structural modification and the resulting metabolic stability.

M A Non-Fluorinated Pyridine (High Electron Density) B CYP450 Oxidation A->B C N-Oxide Formation (Rapid Clearance) B->C D 5-Fluoro-4-methyl-3-pyridinol (Electron Withdrawing -F) E Steric & Electronic Shielding D->E F Metabolic Stability (Prolonged Half-Life) E->F

Caption: Mechanism of fluorine-mediated metabolic shielding against CYP450 N-oxidation.

References

  • 5-Fluoro-4-methylpyridin-3-ol - ChemScene Source: chemscene.com URL:[3]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: ResearchGate URL:[1]

  • An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neurodegenerative Diseases Source: ChemRxiv URL:[4]

  • Drug Absorption and Distribution – An Introduction to Medicinal Chemistry & Molecular Recognition Source: Open Library Publishing Platform URL:[2]

  • Organic & Biomolecular Chemistry Source: RSC Publishing URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-4-methyl-3-pyridinol

Welcome to the technical support center for the synthesis of 5-Fluoro-4-methyl-3-pyridinol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-4-methyl-3-pyridinol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this highly functionalized pyridine derivative. Fluorinated pyridinols are crucial scaffolds in medicinal chemistry, and achieving high yields is paramount for successful research and development campaigns.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Overview of Synthetic Strategies

The synthesis of a polysubstituted pyridine like 5-Fluoro-4-methyl-3-pyridinol is a non-trivial task where regioselectivity is a primary challenge.[3] There is no single, universally adopted method; the optimal route often depends on the available starting materials, scale, and safety considerations. Below are plausible synthetic approaches, each with distinct advantages and potential difficulties.

A common strategy involves building the pyridine core first and then introducing the functional groups in a regioselective manner. An alternative is a de novo approach, constructing the functionalized ring from acyclic precursors.[4]

Plausible Synthetic Workflow: Functionalization of a Pre-existing Pyridine Ring

This common approach focuses on the sequential introduction of substituents onto a commercially available or easily synthesized pyridine derivative. The following diagram outlines a logical, albeit challenging, synthetic pathway.

G cluster_0 Synthetic Pathway SM 4-Methyl-3-nitropyridine Int1 5-Fluoro-4-methyl-3-nitropyridine SM->Int1 Nucleophilic Aromatic Substitution (SNAr) [e.g., CsF, DMSO] Int2 5-Fluoro-4-methyl-pyridin-3-amine Int1->Int2 Nitro Group Reduction [e.g., H₂, Pd/C or SnCl₂] FP 5-Fluoro-4-methyl-3-pyridinol Int2->FP Diazotization & Hydrolysis [e.g., NaNO₂, H₂SO₄(aq)]

Caption: A potential multi-step synthesis of 5-Fluoro-4-methyl-3-pyridinol.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Q1: My nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom is failing or giving very low yields. What's going wrong?

A1: This is a common and critical step. The success of an SNAr reaction on a pyridine ring is highly dependent on the activation by electron-withdrawing groups (like the nitro group in our proposed synthesis) and the reaction conditions.[5]

  • Potential Cause 1: Insufficient Activation. The nitro group at the 3-position provides activation, but if your substrate is less activated, the reaction will be sluggish.

    • Solution: Ensure your starting material is correct. For substrates with lower activation, you may need to increase the reaction temperature, but be cautious as this can lead to decomposition.

  • Potential Cause 2: Inactive Fluoride Source. The fluoride salt (e.g., KF, CsF) must be anhydrous and have a high surface area. Alkali metal fluorides are notoriously hygroscopic, and water will poison the reaction by hydrating the fluoride ion, drastically reducing its nucleophilicity.[5]

    • Solution: Use spray-dried potassium fluoride or freshly fused cesium fluoride. Dry the fluoride salt under high vacuum and heat before use. Store it in a desiccator.

  • Potential Cause 3: Incorrect Solvent Choice. The solvent must be aprotic and polar to dissolve the fluoride salt and promote the reaction.

    • Solution: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices.[5] Ensure the solvent is anhydrous. Using nucleophilic solvents like alcohols can lead to ether byproducts.[6]

ParameterRecommended ConditionRationale
Fluoride Source Cesium Fluoride (CsF)Higher solubility and reactivity compared to KF.[5]
Solvent Anhydrous DMSOHigh boiling point allows for higher reaction temperatures; effectively solvates the cation.
Temperature 120-150 °COften required to drive the reaction to completion. Monitor for decomposition.
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture and oxygen.

Q2: During the conversion of the amino group to a hydroxyl group via a diazonium salt, I'm getting a complex mixture of byproducts instead of my desired pyridinol. How can I improve the selectivity?

A2: The Sandmeyer-type reaction to produce the hydroxyl group is sensitive and prone to side reactions if not carefully controlled.

  • Potential Cause 1: Diazonium Salt Instability. Pyridine diazonium salts can be less stable than their aniline counterparts. Decomposition can lead to a variety of undesired products.

    • Solution: Perform the diazotization at low temperatures (0-5 °C) to minimize decomposition. Use the generated diazonium salt immediately in the subsequent hydrolysis step without isolation.[7]

  • Potential Cause 2: Competing Nucleophiles. The presence of other nucleophiles (e.g., chloride ions from HCl used in the diazotization) can compete with water, leading to chloro-pyridines or other byproducts.

    • Solution: Use a non-nucleophilic acid like sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄) for the diazotization step.[7] The hydrolysis (heating step) should be done in an aqueous solution to favor the formation of the hydroxyl group.

  • Potential Cause 3: Incomplete Hydrolysis. The thermal decomposition of the diazonium salt to form the pyridinol requires sufficient heat.

    • Solution: After forming the diazonium salt in the cold, slowly warm the reaction mixture and then heat gently (e.g., 50-70 °C) until nitrogen evolution ceases. Overheating can lead to tar formation.

G cluster_0 Troubleshooting: Diazotization Start Low Yield of Pyridinol Cause1 Diazonium Instability Start->Cause1 Cause2 Competing Nucleophiles Start->Cause2 Cause3 Incomplete Reaction Start->Cause3 Sol1 Maintain 0-5 °C Use Immediately Cause1->Sol1 Solution Sol2 Use H₂SO₄ or HBF₄ Instead of HCl Cause2->Sol2 Solution Sol3 Gentle Heating (50-70 °C) Until N₂ Evolution Stops Cause3->Sol3 Solution

Caption: Decision tree for troubleshooting the diazotization/hydrolysis step.

Q3: I'm having difficulty purifying the final product. Column chromatography on silica gel gives significant tailing and poor separation. What purification strategies do you recommend?

A3: The basicity of the pyridine nitrogen is the primary cause of purification challenges on acidic silica gel.[8] Fluorinated compounds can also exhibit unique elution profiles.[9]

  • Strategy 1: Modify the Chromatographic Conditions.

    • Solution: Add a small amount of a basic modifier to your eluent to suppress the interaction between your basic product and the acidic silanol groups on the silica. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase.[8] Alternatively, using a different stationary phase like alumina (basic or neutral) can be effective.

  • Strategy 2: Use Acid-Base Extraction.

    • Solution: This is a powerful technique for separating basic compounds from neutral or acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to deprotonate your product, which can then be re-extracted back into an organic solvent.[8]

  • Strategy 3: Crystallization.

    • Solution: If your product is a solid, crystallization can be an excellent method for achieving high purity.[8] A solvent screen is necessary to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems to try include ethyl acetate/hexanes, acetone/water, or isopropanol.

Section 3: Detailed Experimental Protocol Example

This section provides a representative protocol for a key step in the synthesis. Note: This is a generalized protocol and must be adapted and optimized for your specific substrate and laboratory conditions.

Protocol: SNAr Fluorination of 4-Methyl-3-nitropyridine

Objective: To synthesize 5-Fluoro-4-methyl-3-nitropyridine.

Reagents & Equipment:

  • 4-Methyl-3-nitropyridine

  • Cesium Fluoride (CsF), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature control

Procedure:

  • Preparation: Dry a 100 mL round-bottom flask and stir bar in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add 4-Methyl-3-nitropyridine (1.38 g, 10 mmol) and anhydrous Cesium Fluoride (CsF) (3.04 g, 20 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous DMSO (40 mL) via syringe.

  • Reaction: Place the flask in a heating mantle and begin stirring. Heat the reaction mixture to 140 °C under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water (200 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when working with fluorinating agents? A: Safety is paramount. Many fluorination reactions can be highly exothermic.[7] Reagents like Balz-Schiemann intermediates (diazonium tetrafluoroborates) can be explosive, especially at scale.[7] Always run reactions behind a blast shield, monitor temperature closely, and consider slow addition of reagents to control exotherms. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q: Are there alternative methods for introducing the 3-hydroxy group without using a diazonium salt? A: Yes, though they may require different starting materials. One established method is the ring expansion of 2-acylfurans with ammonia or an ammonia source at high temperatures, which directly yields 3-hydroxypyridines.[10] Another approach involves a de novo synthesis using a palladium-catalyzed cyclization of N-propargyl-N-tosyl-aminoaldehydes, which can provide polysubstituted 3-hydroxypyridines.[4] These methods avoid the potentially unstable diazonium intermediates but involve their own set of synthetic challenges.

Q: How can I confirm the final structure and purity of my 5-Fluoro-4-methyl-3-pyridinol? A: A combination of analytical techniques is essential.

  • NMR Spectroscopy: ¹H and ¹³C NMR will help confirm the overall structure and substitution pattern. Critically, ¹⁹F NMR is invaluable for confirming the presence of the fluorine atom and can reveal C-F and H-F coupling constants that help solidify the structural assignment.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of your compound.

  • LC-MS or HPLC: These techniques are used to assess the purity of the final compound. A pure sample should show a single major peak.

References
  • Gribble, M. W., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters. Available at: [Link]

  • Science China Press. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Available at: [Link]

  • Yoshida, K., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Available at: [Link]

  • Asadi, M., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Scientific Reports. Available at: [Link]

  • Durham University. (2001). New functionalised 3-hydroxypyridines. Durham E-Theses. Available at: [Link]

  • Universität Münster. (2024). New method for introducing fluorinated components into molecules. Available at: [Link]

  • Google Patents. (n.d.). CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.
  • Google Patents. (n.d.). EP 0192287 A2 - Process for the preparation of fluorinated pyridines.
  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Available at: [Link]

  • Ali, I., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

  • Tveiten, K., et al. (2011). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link]

Sources

Optimization

troubleshooting 5-Fluoro-4-methyl-3-pyridinol crystallization issues

Welcome to the Technical Support Center for the isolation and purification of1[1]. As a Senior Application Scientist, I have designed this guide to address the complex phase behaviors associated with this specific fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of1[1]. As a Senior Application Scientist, I have designed this guide to address the complex phase behaviors associated with this specific fluorinated aromatic compound.

The strong electronegativity of the fluorine atom significantly alters the hydrogen-bonding network between the basic pyridine nitrogen and the acidic phenolic hydroxyl group[2]. This amphoteric nature frequently leads to challenging crystallization kinetics, including liquid-liquid phase separation (LLPS) and pH-dependent solubility issues.

Core Troubleshooting Guide & FAQs

Q1: During cooling crystallization, my solution consistently "oils out" into a milky emulsion instead of forming a crystalline suspension. How do I force solid nucleation? Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the solution's supersaturation trajectory crosses into a miscibility gap (the binodal curve) before crossing the metastable zone (MSZ) limit for solid nucleation[3]. For fluorinated pyridines, strong intermolecular dipole interactions can cause solute molecules to cluster into a highly mobile, solute-rich liquid phase rather than integrating into a rigid crystal lattice[2]. Solution: You must bypass the LLPS boundary by strictly controlling the supersaturation generation rate.

  • Map the phase diagram to identify the binodal (oiling out) and solubility curves[4].

  • Implement a strict seeding protocol. Introduce 1-3 wt% of high-purity seed crystals at a low supersaturation level (no higher than 30-40% of the MSZ)[5].

  • Hold the system isothermally for 30-60 minutes (aging period) to allow the seeds to consume the supersaturation via crystal growth, preventing the system from ever reaching the LLPS boundary.

Q2: I am experiencing poor yields due to high residual solubility in the mother liquor. How can I optimize recovery? Causality: 5-Fluoro-4-methyl-3-pyridinol is amphoteric. The basic pyridine nitrogen and the acidic hydroxyl group mean the molecule can exist as a highly soluble ionized species depending on the pH of your solvent system. Solution: Utilize Isoelectric Crystallization. You must adjust the pH of the aqueous or semi-aqueous mother liquor to the compound's isoelectric point (pI)—the exact pH where the molecule has a net-zero charge. At this pH, the unionized species predominates, maximizing lipophilicity and minimizing solubility.

Q3: My isolated crystals are highly agglomerated and show entrapment of synthetic regioisomers. How do I improve purity? Causality: Impurity entrapment is a direct downstream consequence of unmitigated oiling out. The solute-rich oil droplets act as an excellent organic solvent (a "sink") for structurally similar lipophilic impurities[3]. When these droplets eventually solidify spontaneously, they trap the impurities inside an agglomerated matrix. Furthermore, adding seeds at too high of a supersaturation causes uncontrolled secondary nucleation[5]. Solution: Prevent secondary nucleation by ensuring diffusion-limited crystal growth. If you seed the reactor, do not cool rapidly immediately after seed addition. Follow the "Seeded Cooling Protocol" below to allow the crystal lattice to heal and reject impurities.

Quantitative Data: Solvent Selection Matrix

To prevent LLPS and maximize yield, solvent selection must balance solubility with the compound's hydrogen-bonding capabilities.

Solvent SystemPolarity IndexSolubility ProfileLLPS (Oiling Out) RiskRecommended Application
Ethyl Acetate / Heptane Medium / LowHigh at reflux, low at 0°CModeratePrimary cooling crystallization
Isopropanol / Water High / HighHighly pH dependentHigh (if cooled rapidly)Isoelectric point crystallization
Toluene LowLow to ModerateLowReslurrying / Impurity washing
Dichloromethane MediumVery HighVery HighAvoid for final crystallization

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can verify the success of each step before proceeding.

Protocol A: Seeded Cooling Crystallization (Bypassing LLPS)

Objective: To grow high-purity crystals without crossing the binodal oiling-out boundary.

  • Dissolution: Suspend crude 5-Fluoro-4-methyl-3-pyridinol in an Ethyl Acetate/Heptane (1:1 v/v) mixture. Heat to 5°C above the known saturation temperature ( Tsat​ ).

    • Validation Step: Visual inspection or a turbidity probe must confirm a completely clear solution (0 NTU).

  • Supersaturation Generation: Cool the reactor at a controlled rate of 0.5 °C/min to exactly 3°C below Tsat​ to generate a supersaturation ratio of ~1.15.

    • Validation Step: The solution must remain optically clear. If cloudiness appears, LLPS has occurred; reheat to redissolve.

  • Seeding: Introduce 2 wt% of milled, high-purity 5-Fluoro-4-methyl-3-pyridinol seeds.

  • Isothermal Aging: Hold the reactor temperature constant for 60 minutes.

    • Validation Step: Focused Beam Reflectance Measurement (FBRM) or microscopic sampling should show an increase in chord length (crystal growth) without the appearance of spherical oil droplets.

  • Controlled Cooling: Cool the suspension at 0.1 °C/min down to 0°C. Filter and wash with cold heptane.

Protocol B: Isoelectric Anti-Solvent Crystallization

Objective: To maximize yield from high-solubility aqueous/organic mother liquors.

  • Aqueous Dissolution: Dissolve the compound in a minimal amount of 1M HCl (ensuring the pyridine nitrogen is protonated).

    • Validation Step: Solution must be clear and free of particulates.

  • pH Titration: Slowly add 1M NaOH dropwise under high shear stirring until the pH reaches the calculated isoelectric point (typically between pH 5.5 - 6.5 for fluorinated pyridinols).

    • Validation Step: A calibrated pH meter must read the exact target pI. The onset of sustained turbidity confirms the precipitation of the neutral species.

  • Aging: Stir the resulting slurry isothermally for 2 hours to allow amorphous precipitates to transition into a stable crystalline lattice. Filter and dry under vacuum.

Crystallization Troubleshooting Workflow

G Start 5-Fluoro-4-methyl-3-pyridinol Solution at T > Tsat Cooling Initiate Controlled Cooling (0.1 - 0.2 °C/min) Start->Cooling CheckLLPS Phase Separation Check (Visual or FBRM) Cooling->CheckLLPS LLPS_Yes Oiling Out Detected (Emulsion Formed) CheckLLPS->LLPS_Yes Cloudy/Droplets LLPS_No Clear Supersaturated Solution CheckLLPS->LLPS_No Clear HeatBack Heat to Clear Point Redissolve Solute LLPS_Yes->HeatBack SeedProtocol Add 2 wt% Seeds at Low Supersaturation (<30%) HeatBack->SeedProtocol AgeSeeds Isothermal Aging (60 mins) SeedProtocol->AgeSeeds AgeSeeds->Cooling Resume CheckYield Mother Liquor Concentration Check LLPS_No->CheckYield AdjustPH Adjust pH to Isoelectric Point (Minimize Solubility) CheckYield->AdjustPH High Residual Solute Success Isolate High-Purity Crystalline Product CheckYield->Success Target Yield Reached AdjustPH->Success

Fig 1: Decision workflow for troubleshooting 5-Fluoro-4-methyl-3-pyridinol phase separation.

References

  • Lu, J. et al. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application". Crystal Growth & Design. Available at:[Link]

  • Veesler, S. et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data". MDPI. Available at:[Link]

  • Boese, R. et al. "Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives". Crystal Growth & Design. Available at: [Link]

  • Warstat, A. & Ulrich, J. "Seeding during Batch Cooling Crystallization – An Initial Approach to Heuristic Rules". Chemical Engineering & Technology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Fluoro-4-methyl-3-pyridinol Aqueous Stability

Welcome to the Technical Support Center for 5-Fluoro-4-methyl-3-pyridinol (CAS: 1417529-73-7). As a highly functionalized pyridine derivative, this compound presents unique physicochemical challenges during formulation,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Fluoro-4-methyl-3-pyridinol (CAS: 1417529-73-7). As a highly functionalized pyridine derivative, this compound presents unique physicochemical challenges during formulation, storage, and assay development.

Because it contains both a basic pyridine nitrogen and an acidic phenolic-type hydroxyl group, its stability and solubility are strictly governed by pH-dependent speciation. This guide provides field-proven troubleshooting insights, causality-driven protocols, and verified stability data to ensure scientific integrity in your workflows.

Troubleshooting & FAQs

Q1: My aqueous stock solution turns yellow/brown after 24 hours at room temperature. What is driving this discoloration? The Causality: You are observing auto-oxidation. At neutral to basic pH (pH > 7), the compound deprotonates to form an electron-rich phenoxide-like anion. This species is highly susceptible to single-electron transfer (SET) oxidation by dissolved oxygen, a reaction often catalyzed by trace transition metals. This pathway generates reactive quinone-imine intermediates that rapidly polymerize into1[1]. The Fix: Lower the pH of your stock solution to < 4. Protonating the pyridine nitrogen creates an electron-deficient pyridinium cation, which drastically increases the oxidation potential of the molecule, rendering it highly resistant to auto-oxidation. Additionally, sparging solvents with Argon and adding 1 mM EDTA will sequester catalytic trace metals.

Q2: I am observing a secondary peak in my HPLC chromatogram when the compound is formulated in a pH 10 buffer at 40°C. Is the fluorine atom labile? The Causality: Yes, under specific conditions. While 3-fluoropyridines are generally more stable than their 2- or 4-fluoro counterparts, prolonged exposure to high pH and elevated temperatures induces2[2]. The hydroxide ion attacks the activated 5-position, displacing the fluorine atom to yield 4-methyl-3,5-pyridinediol. The Fix: Avoid formulating the compound at pH > 8.5 for extended periods. If basic conditions are strictly required for your assay, prepare solutions fresh and maintain them at 4°C until immediately before use.

Q3: Why does the active compound precipitate out of solution when I adjust my acidic stock to physiological pH (7.4)? The Causality: You are hitting the compound's isoelectric point (pI). The basic pyridine nitrogen (pKa ~4.8) and the acidic hydroxyl group (pKa ~8.6) mean that near pH 6.5–7.5, the molecule exists predominantly as a neutral zwitterion. This uncharged state lacks the ion-dipole interactions necessary for high aqueous solubility, leading to rapid precipitation. The Fix: If physiological pH is required, limit the final concentration to < 2 mg/mL, or introduce a co-solvent (e.g., 5-10% DMSO or PEG400) prior to neutralization to maintain solvation.

Mechanistic Degradation Pathways

To predict the behavior of 5-Fluoro-4-methyl-3-pyridinol in your assays, it is critical to understand how pH dictates its degradation trajectory.

Degradation Target 5-Fluoro-4-methyl-3-pyridinol (Aqueous Solution) Acidic Acidic pH (< 4) Protonated Cation Target->Acidic +H⁺ Basic Basic pH (> 8) Anionic Species Target->Basic +OH⁻ Neutral Neutral pH (4-8) Zwitterion / Neutral Target->Neutral Buffer Stable High Stability (Resists Oxidation) Acidic->Stable Maintained at RT Oxidation Oxidative Degradation (Colored Dimers / N-oxides) Basic->Oxidation Rapid auto-oxidation Hydrolysis SNAr Defluorination (4-Methyl-3,5-pyridinediol) Basic->Hydrolysis Heat + High[OH⁻] Neutral->Oxidation Dissolved O₂, UV

Fig 1. pH-dependent speciation and primary degradation pathways of 5-Fluoro-4-methyl-3-pyridinol.

Quantitative Stability & Physicochemical Data

The following tables summarize the kinetic stability and physicochemical parameters of the compound. These values should be used to establish boundary conditions for your experimental designs.

Table 1: pH-Dependent Stability Kinetics (Representative Data)

pH ConditionDominant SpeciesEst. Half-Life (25°C)Est. Half-Life (40°C)Primary Degradation Mechanism
pH 2.0 Cation> 6 months> 1 monthNone (Highly Stable)
pH 7.4 Neutral / Zwitterion~ 14 days~ 3 daysAuto-oxidation
pH 10.0 Anion< 48 hours< 12 hoursAuto-oxidation & SNAr Hydrolysis

Table 2: Physicochemical Parameters & Formulation Impact

PropertyValueImpact on Formulation & Handling
Molecular Weight 127.12 g/mol High membrane permeability in cellular assays.
pKa1 (Pyridine N) ~ 4.8 (est.)Determines cationic shift; requires pH < 3.8 for >90% protonation.
pKa2 (Hydroxyl) ~ 8.6 (est.)Determines anionic shift; requires pH > 9.6 for >90% deprotonation.
Solubility (pH 2.0) > 50 mg/mLIdeal condition for preparing concentrated, stable stock solutions.
Solubility (pH 6.5) < 5 mg/mLHigh risk of precipitation during neutralization steps.

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Aqueous Stock Solutions

To ensure long-term stability and prevent the formation of 3[3], stock solutions must be forced into their cationic state.

  • Solvent Preparation: Prepare a 0.1 M HCl solution in HPLC-grade water. Sparge the solution with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required mass of 5-Fluoro-4-methyl-3-pyridinol and slowly add the degassed 0.1 M HCl to achieve a 10 mM stock concentration. Vortex until completely dissolved.

  • Self-Validation (Visual Check): The solution must remain completely colorless. Any hint of yellow indicates pre-existing oxidation in the solid API or insufficient degassing.

  • Storage: Aliquot into amber glass vials (to prevent photolytic cleavage) with PTFE-lined caps. Purge the headspace with Argon before sealing. Store at -20°C.

Protocol B: Self-Validating Forced Degradation Assay

When developing a stability-indicating HPLC method, you must prove that your method can detect all degradation products without interference.

Workflow Prep Prepare 10mM Stock (0.1M HCl) Dilute Dilute into Buffers (pH 2, 7, 10) Prep->Dilute Incubate Incubate at 25°C, 40°C, 60°C Dilute->Incubate Sample Sample Aliquots (t=0, 24h, 48h, 7d) Incubate->Sample Quench Quench with 0.1M HCl Sample->Quench Analyze RP-HPLC-UV Analysis (280 nm) Quench->Analyze

Fig 2. Self-validating experimental workflow for forced degradation and stability testing.

Step-by-Step Methodology:

  • Initiation: Dilute the 10 mM stable stock to 1 mM using three different buffers: 50 mM Phosphate (pH 2.0), 50 mM Phosphate (pH 7.4), and 50 mM Borate (pH 10.0).

  • Incubation: Place the sealed vials in a thermomixer at 40°C in the dark.

  • Sampling & Quenching (Critical Step): At t=0, 24h, 48h, and 7 days, remove a 100 µL aliquot. Immediately quench the pH 7.4 and pH 10.0 samples by adding 10 µL of 1.0 M HCl. Causality: Quenching drops the pH below 4, instantly halting both auto-oxidation and SNAr hydrolysis, locking the degradation profile for accurate HPLC analysis.

  • System Suitability / Mass Balance Validation: Analyze via RP-HPLC-UV (monitoring at 280 nm). Calculate the total peak area of the parent compound + all degradation peaks (adjusted for relative response factors). The total area must equal the t=0 parent peak area (± 5%). If mass balance fails, degradation products are either precipitating (check the vial for turbidity) or are UV-transparent, requiring orthogonal detection (e.g., LC-MS or ELSD). Ensure4[4] during handling, as degradation byproducts can be respiratory irritants.

References

Sources

Optimization

avoiding degradation of 5-Fluoro-4-methyl-3-pyridinol during storage

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for storing and handling 5-Fluoro-4-methyl-3-pyridinol to prevent its...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for storing and handling 5-Fluoro-4-methyl-3-pyridinol to prevent its degradation. By understanding the potential degradation pathways and implementing the recommended procedures, users can ensure the long-term integrity and reliability of their samples for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-Fluoro-4-methyl-3-pyridinol?

A1: The primary factors contributing to the degradation of 5-Fluoro-4-methyl-3-pyridinol are exposure to oxygen, light, high temperatures, and incompatible materials. The pyridine ring, particularly with a hydroxyl substituent, can be susceptible to oxidation.

Q2: What is the recommended temperature for storing 5-Fluoro-4-methyl-3-pyridinol?

A2: For long-term storage, it is recommended to store 5-Fluoro-4-methyl-3-pyridinol at 2-8°C.[1] Storing at refrigerated temperatures helps to slow down potential degradation reactions.

Q3: Should I store this compound under an inert atmosphere?

A3: Yes, for optimal stability, especially for long-term storage or if the compound will be used as a reference standard, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[2] This minimizes the risk of oxidation.

Q4: Is 5-Fluoro-4-methyl-3-pyridinol sensitive to light?

Q5: What solvents are suitable for dissolving 5-Fluoro-4-methyl-3-pyridinol for short-term experimental use?

A5: Pyridine and its derivatives are generally soluble in water and many organic solvents.[3] For experimental use, high-purity solvents should be chosen. It is advisable to prepare solutions fresh for each experiment to minimize degradation in solution.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Recommended Action
Change in color of the solid compound (e.g., yellowing or browning) Oxidation of the pyridinol ring.Discard the affected batch. For future storage, ensure the vial is tightly sealed and consider storing under an inert atmosphere.
Appearance of new peaks in HPLC analysis of a stored sample Chemical degradation.Review storage conditions. Ensure the sample was stored at the recommended temperature, protected from light, and in a tightly sealed container. Perform a forced degradation study to identify potential degradants.
Inconsistent experimental results using the same batch of compound Partial degradation of the compound, leading to lower effective concentration.Re-analyze the purity of the compound using a validated HPLC method. If degradation is confirmed, use a fresh, unopened vial of the compound.
Precipitation or cloudiness in a prepared solution Poor solubility or degradation of the compound in the chosen solvent.Ensure the appropriate solvent is being used and that the concentration is not exceeding the solubility limit. Prepare fresh solutions before use.

In-Depth Guide to Storage and Handling

Optimal Storage Conditions

To ensure the long-term stability of 5-Fluoro-4-methyl-3-pyridinol, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C in a refrigerator.[1]

  • Atmosphere: For maximum stability, store under an inert atmosphere such as argon or nitrogen.[2] If this is not feasible, ensure the container is well-sealed to minimize contact with air.

  • Light: Protect from light by storing in an amber or opaque vial.

  • Container: Use a tightly sealed, high-quality glass vial.

  • Location: Store in a dry, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[3][4]

Recommended Handling Procedures

Proper handling is crucial to prevent contamination and degradation:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[4]

  • Work Environment: Handle the compound in a well-ventilated area, preferably in a fume hood.[3][4]

  • Dispensing: Use clean, dry spatulas and equipment for dispensing the solid. Avoid introducing moisture into the storage vial.

  • Solutions: Prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C) in a tightly sealed vial, and its stability should be verified over time.

Assessing Compound Stability

To ensure the integrity of your experimental results, it is important to periodically assess the stability of your stored 5-Fluoro-4-methyl-3-pyridinol.

Visual Inspection

Regularly inspect the compound for any changes in color or physical appearance. Any deviation from a white to off-white solid may indicate degradation.

Analytical Purity Assessment: HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of the compound and detect any degradation products.

Suggested HPLC Method Parameters:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration of the compound in the mobile phase or a suitable solvent.

This is a general method and may require optimization for your specific equipment and requirements.

Experimental Protocol: Stability Study
  • Initial Analysis: Upon receiving a new batch of 5-Fluoro-4-methyl-3-pyridinol, perform an initial HPLC analysis to determine its purity. This will serve as your baseline (T=0).

  • Sample Aliquoting: Aliquot the compound into several small vials for storage under the recommended conditions. This avoids repeated opening and closing of the main stock vial.

  • Time-Point Analysis: At regular intervals (e.g., 3, 6, 12 months), analyze an aliquot from one of the vials using the established HPLC method.

  • Data Comparison: Compare the chromatograms from each time point to the initial analysis. Look for any decrease in the main peak area or the appearance of new peaks, which would indicate degradation.

Visualizing Degradation and Workflow

To better understand the potential for degradation and the workflow for assessing stability, the following diagrams are provided.

G cluster_degradation Potential Degradation Pathway 5_Fluoro_4_methyl_3_pyridinol 5-Fluoro-4-methyl-3-pyridinol Oxidized_Product Oxidized Pyridine Derivative 5_Fluoro_4_methyl_3_pyridinol->Oxidized_Product Oxidation (O2, Light, Heat)

Caption: Potential oxidative degradation of 5-Fluoro-4-methyl-3-pyridinol.

G Start Receive Compound Initial_Analysis Perform Initial HPLC Analysis (T=0) Start->Initial_Analysis Aliquot Aliquot into Vials for Storage Initial_Analysis->Aliquot Store Store at 2-8°C, Protected from Light Aliquot->Store Time_Point Select Time Points (e.g., 3, 6, 12 months) Store->Time_Point Analyze Analyze Aliquot by HPLC Time_Point->Analyze Compare Compare to T=0 Data Analyze->Compare Decision Degradation Observed? Compare->Decision Pass Compound is Stable Decision->Pass No Fail Compound is Degrading Review Storage/Handling Decision->Fail Yes

Caption: Workflow for a long-term stability study of 5-Fluoro-4-methyl-3-pyridinol.

References

  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine Hydrochloride.
  • ChemScene. 5-fluoro-4-Methylpyridine-3-carboxylic acid.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Fisher Scientific. SAFETY DATA SHEET.

Sources

Troubleshooting

Technical Support Center: 5-Fluoro-4-methyl-3-pyridinol Experiments

Welcome to the Technical Support Center for 5-Fluoro-4-methyl-3-pyridinol (CAS: 1417529-73-7). As a highly functionalized, fluorinated heterocyclic building block, this compound is frequently utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Fluoro-4-methyl-3-pyridinol (CAS: 1417529-73-7). As a highly functionalized, fluorinated heterocyclic building block, this compound is frequently utilized in the synthesis of kinase inhibitors, CNS-active compounds, and anti-tuberculosis agents[1]. However, its amphoteric nature and tautomeric equilibrium present unique challenges during synthesis, isolation, and cross-coupling.

This guide is engineered to provide researchers with causality-driven troubleshooting, self-validating protocols, and empirical data to ensure reproducible experimental outcomes.

Part 1: Reaction Engineering & Troubleshooting (FAQs)

Q1: Why am I getting an intractable mixture of products during the alkylation of 5-Fluoro-4-methyl-3-pyridinol? A: This is a classic regioselectivity issue driven by the tautomeric equilibrium between the pyridinol (OH-active) and pyridone (NH-active) forms. The causality lies in solvent polarity and ion-pairing dynamics. In non-polar solvents (e.g., benzene or toluene), tight ion-pairing between the base's cation and the oxygen anion sterically shields the oxygen, directing the electrophile to the softer nitrogen atom, resulting in N-alkylation. Conversely, polar aprotic solvents (e.g., DMF) heavily solvate the cation, leaving the hard oxygen nucleophile exposed, which heavily favors the desired O-alkylation[2].

Q2: How do I prevent oxidative degradation of the pyridinol ring during Pd-catalyzed cross-coupling? A: 5-Fluoro-4-methyl-3-pyridinol is highly electron-rich and prone to oxidation, especially in the presence of transition metals. Unprotected hydroxyl groups can coordinate with palladium, poisoning the catalyst or leading to quinone-like degradation products. To ensure a robust catalytic cycle, you must mask the hydroxyl group prior to coupling. Silyl ethers (e.g., TBDMS) or benzyl ethers are standard, as they prevent catalyst deactivation and stabilize the electron density of the pyridine ring.

Q3: My isolated yield is exceptionally low after aqueous workup. Where is my product? A: The molecule is amphoteric, possessing both a basic pyridine nitrogen and an acidic phenol-like hydroxyl group. During highly acidic or highly basic aqueous workups, the molecule becomes ionized and highly water-soluble. To recover your product, you must adjust the aqueous phase precisely to its isoelectric point (typically pH 6.0–7.0) before extracting with a highly polar organic solvent system, such as a 3:1 chloroform/isopropanol mixture.

Part 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can analytically confirm success at every critical junction.

Protocol A: Regioselective O-Alkylation (DMF/K₂CO₃ System)

Rationale: Maximizes O-alkylation by utilizing a polar aprotic solvent (DMF) and a mild base (K₂CO₃) to ensure a solvated ion pair, exposing the oxygen nucleophile.

  • Initiation: Dissolve 5-Fluoro-4-methyl-3-pyridinol (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise add the alkyl halide (1.1 eq). Stir for 4–6 hours at 50 °C.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (EtOAc/Hexane 1:1). The O-alkylated product will elute faster (higher Rf​ ) than the highly polar N-alkylated pyridone byproduct.

  • Workup: Quench with water, adjust to pH 7, and extract with EtOAc (3x). Wash the combined organics with 5% LiCl (aq) to remove residual DMF.

  • Validation Checkpoint 2 (¹H NMR): Confirm regioselectivity via ¹H NMR. The O-CH₂ protons will resonate downfield (~4.0–4.5 ppm) compared to the N-CH₂ protons of the byproduct (~3.5–4.0 ppm).

Protocol B: TBDMS Protection for Downstream Cross-Coupling

Rationale: Sterically shields the reactive oxygen, preventing Pd-catalyst poisoning and oxidative degradation during downstream functionalization.

  • Initiation: Dissolve the pyridinol (1.0 eq) in anhydrous DCM (0.3 M).

  • Catalysis: Add Imidazole (2.5 eq) and cool the mixture to 0 °C. Causality: Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium intermediate.

  • Protection: Add TBDMSCl (1.2 eq) in portions. Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint 1 (LC-MS): Confirm the mass shift (+114 Da). The chromatogram should show a single sharp peak, indicating complete conversion.

  • Workup: Wash the organic layer with saturated aqueous NH₄Cl, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2 (Stability): The resulting silyl ether is stable to standard silica gel chromatography but must be kept strictly away from fluoride sources (e.g., TBAF) or strong acids until deprotection is desired.

Part 3: Quantitative Data Summaries

Table 1: Solvent & Base Effects on Alkylation Regioselectivity

Solvent Base Predominant Pathway Typical Ratio (O:N) Mechanistic Rationale
DMF K₂CO₃ O-Alkylation > 4:1 Solvated cation exposes the hard oxygen nucleophile.
Benzene NaH N-Alkylation < 1:9 Tight ion-pairing shields oxygen, directing attack to nitrogen.

| THF | Cs₂CO₃ | Mixed / O-Favored | ~ 2:1 | Intermediate polarity; the large Cesium cation is loosely paired. |

Table 2: Protecting Group Strategies for 5-Fluoro-4-methyl-3-pyridinol

Protecting Group Reagents Deprotection Pros Cons
TBDMS (Silyl) TBDMSCl, Imidazole TBAF or mild acid Excellent for cross-coupling; highly lipophilic. Sensitive to strong acids/bases.
Benzyl (Bn) BnBr, K₂CO₃ Pd/C, H₂ Highly stable across a wide pH range. Hydrogenation may reduce the pyridine ring.

| MOM (Acetal) | MOMCl, DIPEA | HCl / MeOH | Good balance of stability and ease of removal. | Reagents are highly toxic/carcinogenic. |

Part 4: Process Visualizations

Tautomerism cluster_0 Solvent-Dependent Divergence Tautomer 5-Fluoro-4-methyl-3-pyridinol (Tautomeric Equilibrium) Pyridinol Pyridinol Form (Favored in Polar Solvents) Tautomer->Pyridinol DMF / DMSO Pyridone Pyridone Form (Favored in Non-Polar Solvents) Tautomer->Pyridone Benzene / Toluene O_Alk O-Alkylated Product (Desired Target) Pyridinol->O_Alk K2CO3 + Alkyl Halide (Solvated Ion Pair) N_Alk N-Alkylated Product (Common Byproduct) Pyridone->N_Alk NaH + Alkyl Halide (Tight Ion Pair)

Fig 1: Solvent-dependent tautomerism and regioselective alkylation of 5-Fluoro-4-methyl-3-pyridinol.

Workflow Start 5-Fluoro-4-methyl- 3-pyridinol Protect O-Protection (TBDMSCl / Imidazole) Start->Protect Block OH Prevent Oxidation Couple Catalytic Coupling (Pd-Catalyzed) Protect->Couple Suzuki/Buchwald Cross-Coupling Deprotect Deprotection (TBAF / THF) Couple->Deprotect Remove Silyl Group Product Functionalized Target Deprotect->Product Isolate via Isoelectric pH

Fig 2: Validated workflow for O-protection, Pd-catalyzed cross-coupling, and deprotection.

References

  • Choi, P. J., Conole, D., Sutherland, H. S., et al. "Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline." Molecules, 2020, 25(6), 1423. URL:[Link]

  • Saini, S. M., Chandrashekharappa, S. "Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties." RSC Advances, 2025, 15, 31840-31852. URL:[Link]

Sources

Optimization

optimization of 5-Fluoro-4-methyl-3-pyridinol for specific biological assays

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Fluoro-4-methyl-3-pyridinol. It is...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Fluoro-4-methyl-3-pyridinol. It is designed as a dynamic resource to facilitate the optimization of this compound for various biological assays, offering troubleshooting advice and detailed protocols in a direct question-and-answer format.

Section 1: Compound Characterization & Handling - Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the physical and chemical properties of 5-Fluoro-4-methyl-3-pyridinol, which are critical for successful experimental design.

Q1: What are the primary physicochemical properties of 5-Fluoro-4-methyl-3-pyridinol I should be aware of?

A1: 5-Fluoro-4-methyl-3-pyridinol belongs to the pyridinol class of heterocyclic compounds, which are widely explored in medicinal chemistry.[1] Its structure, featuring a fluorine atom, a methyl group, and a hydroxyl group on a pyridine ring, dictates its behavior in assays. The hydroxyl group makes it a weak acid, and the pyridine nitrogen is basic, meaning the compound's charge and solubility are highly pH-dependent. The fluorine and methyl substitutions increase lipophilicity compared to the parent pyridin-3-ol, which can enhance membrane permeability but may decrease aqueous solubility.[2] Control of physicochemical properties is essential for identifying potential drug candidates.[3]

Physicochemical Property Summary (Estimated)

Property Estimated Value/Characteristic Rationale & Significance
Molecular Weight ~143.13 g/mol Low molecular weight is favorable for drug-likeness, aligning with Lipinski's Rule of Five.[3]
pKa ~7.0 - 8.0 (hydroxyl) & ~4.0 - 5.0 (pyridine N) The molecule can exist as neutral, cationic, anionic, or zwitterionic depending on pH, heavily impacting solubility and target interaction.[4]
LogP 1.0 - 2.0 Moderate lipophilicity suggests a balance between aqueous solubility and cell membrane permeability.[5][6]
Aqueous Solubility Low to moderate; highly pH-dependent. Expected to be lowest near its isoelectric point and higher at acidic or basic pH. Poor solubility is a common cause of assay failure.[7]

| Hydrogen Bonding | Acts as both H-bond donor (OH) and acceptor (N, OH). | These interactions are critical for binding to biological targets like kinase hinges.[8] |

Q2: I'm having trouble dissolving 5-Fluoro-4-methyl-3-pyridinol. What is the recommended procedure for preparing stock solutions?

A2: This is a common and critical first step. Improper solubilization can lead to inaccurate concentration calculations and compound precipitation in your assay.[7]

Recommended Protocol for Stock Solution Preparation:

  • Primary Solvent: Start with 100% anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[7]

  • Concentration: Prepare a high-concentration stock, typically 10-20 mM. This allows for minimal final DMSO concentration in your assay medium.

  • Procedure:

    • Weigh the compound accurately in a sterile, low-adhesion microfuge tube.

    • Add the calculated volume of 100% DMSO to achieve the target concentration.

    • Vortex vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can aid dissolution if needed.

    • Visually inspect the solution against a dark background to ensure no particulates are present.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] Store at -20°C or -80°C, protected from light and moisture.

Q3: My compound is precipitating when I dilute it from the DMSO stock into my aqueous assay buffer. How can I solve this?

A3: This indicates that the compound's solubility limit in your aqueous buffer has been exceeded. The final concentration of DMSO is also a critical factor.

Troubleshooting Steps:

  • Reduce Final Concentration: Your working concentration may be too high. Perform a serial dilution to find the highest concentration that remains soluble.

  • Increase Final DMSO%: While most cell-based assays tolerate DMSO up to 0.5%, some systems can handle up to 1%. Perform a vehicle control experiment to determine the DMSO tolerance of your specific assay.[7]

  • Modify Buffer pH: Since the compound has acidic and basic centers, adjusting the pH of your assay buffer (if the assay permits) can significantly increase solubility. Test a range of pH values (e.g., 6.5, 7.4, 8.0).

  • Use a Surfactant: For biochemical assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 (typically at 0.01% - 0.05%) can help maintain solubility.

  • Perform a Solubility Test: Before running a full assay, conduct a simple solubility test as described in the protocol below.

Section 2: Assay-Specific Optimization & Troubleshooting

This section provides targeted advice for common biological assays where 5-Fluoro-4-methyl-3-pyridinol might be evaluated.

Biochemical Assays (e.g., Kinase Inhibition Assays)

Pyridinone and pyridinol scaffolds are known to be explored as kinase inhibitors.[9][10] Optimization is key to generating reliable potency data.

Q4: I am not observing any inhibition in my kinase assay. What are the likely causes?

A4: Inactivity in a well-validated biochemical assay points to issues with either the compound or the specific assay conditions.

Troubleshooting Workflow for Biochemical Assays

A No Inhibition Observed B Verify Compound Integrity & Concentration A->B C Check for Assay Interference B->C Compound OK E Confirm Stock Purity (LC-MS/NMR) B->E Purity/Storage Issue? F Test Solubility in Assay Buffer B->F Solubility Issue? D Re-evaluate Target Suitability C->D No Interference G Run Assay without Enzyme (False Positive) C->G Signal Interference? H Run Assay without ATP (Competitive Binding) C->H ATP Competition? I Compound may not be an inhibitor for this specific kinase. D->I Hypothesis Check J Consider promiscuity screen or testing against related kinases. I->J

Caption: Troubleshooting logic for inactive compounds in biochemical assays.

Expertise & Causality:

  • Compound Integrity: Ensure your stock solution is not degraded. Confirm its identity and purity via methods like LC-MS or NMR.[7]

  • Assay Interference: Some compounds can interfere with the assay signal (e.g., luciferase-based ATP detection). Run a control reaction without the kinase to check for signal quenching or enhancement.

  • ATP Concentration: If you are screening for an ATP-competitive inhibitor, the concentration of ATP in your assay is critical. High ATP levels (saturating Km) will require a much higher concentration of your inhibitor to show an effect, potentially leading to a false negative result. Run the assay at an ATP concentration close to the Km value for your kinase.

Cell-Based Assays (e.g., Proliferation, Viability)

Cell-based assays introduce biological complexity, including membrane transport, metabolism, and off-target effects.[11]

Q5: My IC50 value for 5-Fluoro-4-methyl-3-pyridinol is much higher in my cell-based assay than in my biochemical assay. Why?

A5: A significant potency shift between biochemical and cell-based assays is common and provides important information.

Potential Reasons for Potency Shift:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a low intracellular concentration.[5] The moderate LogP of pyridinols suggests this might be a factor to investigate.

  • Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes (e.g., cytochrome P450s) into an inactive form.[6]

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Target Engagement: The target kinase may not be a primary driver of proliferation in your chosen cell line, or redundant signaling pathways may compensate for its inhibition.[7]

Q6: I'm observing general cytotoxicity at all tested concentrations, even low ones. How can I determine if this is a specific on-target effect or non-specific toxicity?

A6: Distinguishing on-target effects from non-specific toxicity is crucial for lead optimization.[3]

Experimental Strategy:

  • Use a Target-Negative Control Cell Line: If possible, use a cell line that does not express the target protein or has a knockout/knockdown of the target. If the compound is still cytotoxic, the effect is likely off-target.

  • Rescue Experiment: If inhibiting the target is known to cause a specific phenotype (e.g., cell cycle arrest), try to "rescue" the cells by providing a downstream product of the pathway.

  • Measure Proximal Target Engagement: Use an assay (e.g., Western Blot for a downstream phosphoprotein, or a cellular thermal shift assay) to confirm that your compound is engaging its intended target at non-toxic concentrations.[7]

  • Structural Analogues: Synthesize or acquire a closely related structural analogue of 5-Fluoro-4-methyl-3-pyridinol that is known to be inactive against your target. If this analogue also shows cytotoxicity, it points towards a non-specific mechanism.

Section 3: Protocols & Methodologies

These protocols are designed as self-validating systems, with integrated controls to ensure data integrity.

Protocol 3.1: Aqueous Solubility Assessment

This protocol helps determine the practical solubility limit of your compound in assay buffer.

  • Preparation: Prepare your final aqueous assay buffer (e.g., DMEM + 10% FBS).

  • Serial Dilution: Create a dilution series of your compound in the buffer, starting from your highest desired concentration.

    • In a clear 96-well plate, add 100 µL of buffer to each well.

    • In the first well, add 2 µL of your 10 mM DMSO stock to 98 µL of buffer (This gives 200 µM compound in 2% DMSO). Mix well.

    • Perform 2-fold serial dilutions across the plate.

  • Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for 2-4 hours.

  • Observation: Visually inspect each well for signs of precipitation (cloudiness, crystals) using a light microscope or by eye against a dark background. The highest concentration that remains clear is your approximate solubility limit under these conditions.

Protocol 3.2: Cell Viability/Proliferation Assay (MTT/MTS-based)

This protocol assesses the effect of the compound on cell metabolic activity, a proxy for viability and proliferation.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 2X concentration series of 5-Fluoro-4-methyl-3-pyridinol in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Crucial Controls:

      • Vehicle Control: Cells treated with medium containing the same final DMSO concentration as your highest compound concentration (e.g., 0.1% DMSO). This is your 100% viability control.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine). This validates assay responsiveness.

      • No-Cell Control: Wells with medium but no cells, to determine background absorbance.

  • Incubation: Incubate for the desired duration (e.g., 48-72 hours).

  • Assay Readout:

    • Add the MTT/MTS reagent according to the manufacturer's instructions.

    • Incubate for 1-4 hours until color develops.

    • Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Normalize the data to the vehicle control (set to 100%).

    • Plot the normalized viability versus the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

General Experimental Workflow Visualization

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation & Troubleshooting A Compound QC (Purity, Identity) B Prepare High-Conc DMSO Stock Solution A->B C Aqueous Solubility Test (Protocol 3.1) B->C D Primary Assay (e.g., Cell Viability) C->D E Data Analysis (Calculate IC50) D->E F Is Compound Active? E->F G Secondary/Orthogonal Assay (e.g., Target Engagement) F->G Yes H Troubleshoot (See Assay-Specific FAQs) F->H No I Proceed with Further Optimization G->I

Caption: A general workflow for the optimization of a novel compound.

References

  • Benchchem. A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals.
  • Zhao, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link]

  • Shackelford, S. A., et al. (1999). Practical immunochemical method for determination of 3,5,6-trichloro-2-pyridinol in human urine. Journal of Agricultural and Food Chemistry.
  • Zhao, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link]

  • ResearchGate. Pyridones in drug discovery: Recent advances. Available from: [Link]

  • Benchchem. Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • ResearchGate. Key assay optimization parameters and troubleshooting guidelines. Available from: [Link]

  • Ramya, V., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available from: [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]

  • ACS Publications. (2021). Assembly of Polyiodide Networks with Cu(II) Complexes of Pyridinol-Based Tetraaza Macrocycles. Inorganic Chemistry. Available from: [Link]

  • PubChem. 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one. Available from: [Link]

  • PubChem. 5-[(4-Fluorophenyl)-hydroxymethyl]piperidin-3-ol. Available from: [Link]

  • Systematic Reviews in Pharmacy. (2020). An Optimization and Common Troubleshooting Solving in Polymerase Chain Reaction Technique. Available from: [Link]

  • precisionFDA. METHYL 5-FLUORO-3-PYRIDINECARBOXYLATE. Available from: [Link]

  • Scilit. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Available from: [Link]

  • MDPI. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Available from: [Link]

  • ACS Omega. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link]

  • PubMed. (2004). 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Available from: [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

  • UCL Therapeutic Innovation Networks. Lead Optimisation (Small Molecules). Available from: [Link]

  • ACS Publications. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Available from: [Link]

  • Nature. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Available from: [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]

  • PubMed. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link]

  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Available from: [Link]

  • Nature. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Available from: [Link]

  • MDPI. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Available from: [Link]

  • Molecules. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. (2025). Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Available from: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Validating the Efficacy of 3-Fluoro-5-methylpyridin-4-amine in Neurological Disease Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Potassium Channel Blockade in Demyelinating Disorders Demyelination, the hallmark of neurological diseases such a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Potassium Channel Blockade in Demyelinating Disorders

Demyelination, the hallmark of neurological diseases such as multiple sclerosis (MS) and spinal cord injury, leads to the exposure of voltage-gated potassium (K+) channels on axons. This pathological change results in an increased potassium efflux, which impairs the propagation of action potentials and leads to neurological deficits. The blockade of these exposed K+ channels presents a promising therapeutic strategy to restore nerve conduction and improve function.[1] 4-aminopyridine (4AP), a well-established K+ channel blocker, has demonstrated clinical efficacy in improving walking ability in patients with MS.[2][3][4] This guide provides an in-depth technical comparison of a novel aminopyridine derivative, 3-Fluoro-5-methylpyridin-4-amine (5Me3F4AP), with its predecessors, 4-aminopyridine (4AP) and 3-fluoro-4-aminopyridine (3F4AP), in the context of preclinical validation in neurological disease models.

Mechanism of Action: Restoring Axonal Conduction

The primary mechanism of action for aminopyridine derivatives is the blockade of voltage-gated potassium channels in demyelinated axons. In a healthy myelinated axon, K+ channels are concentrated at the nodes of Ranvier. However, in demyelinated axons, these channels become exposed along the internodal regions. The subsequent leakage of potassium ions during an action potential leads to a failure in signal propagation. By blocking these channels, aminopyridines reduce the potassium current, thereby prolonging the action potential duration and allowing for the restoration of nerve impulse conduction.[1][5]

cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Action Potential Action Potential K+ Channel Opening K+ Channel Opening Action Potential->K+ Channel Opening triggers K+ Efflux K+ Efflux K+ Channel Opening->K+ Efflux allows K+ Channel Blockade K+ Channel Blockade Conduction Failure Conduction Failure K+ Efflux->Conduction Failure leads to Aminopyridines Aminopyridines Aminopyridines->K+ Channel Blockade induce Reduced K+ Efflux Reduced K+ Efflux K+ Channel Blockade->Reduced K+ Efflux results in Restored Conduction Restored Conduction Reduced K+ Efflux->Restored Conduction enables EAE_Workflow Immunization Day 0: Immunization (MOG35-55 in CFA) PTX_Injection Day 0 & 2: Pertussis Toxin Injection Immunization->PTX_Injection Disease_Onset Day 9-14: Clinical Sign Onset PTX_Injection->Disease_Onset Treatment Initiate Treatment Disease_Onset->Treatment Monitoring Daily Clinical Scoring & Behavioral Testing Treatment->Monitoring Endpoint Day 28-35: Endpoint Analysis Monitoring->Endpoint Histology Histological Analysis (Spinal Cord) Endpoint->Histology Electrophysiology Electrophysiological Analysis Endpoint->Electrophysiology

Caption: Experimental workflow for validating aminopyridines in the EAE model.

Detailed Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

This protocol describes the induction of EAE and subsequent evaluation of therapeutic compounds.

1. EAE Induction:

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Immunization (Day 0):

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA).

    • Administer a subcutaneous injection of the emulsion at two sites on the flank. [3][6]* Pertussis Toxin Administration (Day 0 and Day 2):

    • Administer an intraperitoneal injection of pertussis toxin on the day of immunization and again 48 hours later. [3][6] 2. Clinical Assessment:

  • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

  • Score disease severity using a standardized scale:[7]

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness.

    • 3: Complete hind limb paralysis.

    • 4: Hind limb paralysis and forelimb weakness.

    • 5: Moribund or dead.

3. Therapeutic Intervention:

  • Initiate treatment with the test compound (e.g., 5Me3F4AP) or vehicle control upon the onset of clinical signs (prophylactic or therapeutic regimen).

  • Administer the compound daily via the desired route (e.g., oral gavage, intraperitoneal injection).

4. Behavioral and Functional Assessment:

  • Rotarod Test: To assess motor coordination and balance. Place the mouse on a rotating rod with accelerating speed and record the latency to fall. [2][8]* Grip Strength Test: To measure muscle strength. Allow the mouse to grasp a wire mesh connected to a force gauge and pull it horizontally.

  • Open Field Test: To evaluate locomotor activity and exploratory behavior. [2] 5. Endpoint Analysis:

  • Histopathology:

    • At the end of the study (e.g., day 28-35), perfuse the mice and collect the spinal cords.

    • Process the tissue for paraffin embedding and sectioning.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation (immune cell infiltration). [9][10] * Stain sections with Luxol Fast Blue (LFB) to evaluate demyelination. [9][11] * Quantify the area of inflammation and demyelination in the white matter tracts.

  • Electrophysiology (Optional):

    • Record compound action potentials (CAPs) from isolated spinal cord dorsal columns to directly measure nerve conduction. [5][12]

Comparative Efficacy Data

While direct head-to-head comparative studies of 5Me3F4AP, 4AP, and 3F4AP in the EAE model are not yet extensively published, the following table summarizes known efficacy data and key characteristics to guide research.

CompoundEfficacy in EAE ModelKey Findings
4-aminopyridine (4AP) Ameliorates clinical signs and improves motor function. [13][14]Studies have shown that 4AP can improve mobility in EAE mice, as assessed by rotarod and footprint analysis, without altering the underlying disease course or histopathological signs of demyelination and neuronal damage. [14]Some studies suggest a potential neuroprotective effect with long-term treatment. [15]
3-fluoro-4-aminopyridine (3F4AP) Primarily validated as a PET imaging agent.[18F]3F4AP shows increased uptake in demyelinated lesions in animal models, allowing for non-invasive visualization and quantification of demyelination. [12][16]
3-Fluoro-5-methylpyridin-4-amine (5Me3F4AP) Efficacy in EAE not yet published.In vitro data suggests comparable potency to 4AP and 3F4AP as a K+ channel blocker. [1][17]Its enhanced metabolic stability and lipophilicity make it a strong candidate for demonstrating superior in vivo efficacy in the EAE model.

Conclusion and Future Directions

3-Fluoro-5-methylpyridin-4-amine emerges as a promising next-generation aminopyridine derivative for the treatment of demyelinating disorders. Its favorable physicochemical properties and enhanced metabolic stability in vitro suggest the potential for improved efficacy and a better safety profile compared to 4-aminopyridine. The detailed protocols provided in this guide offer a robust framework for the preclinical validation of 5Me3F4AP and other novel potassium channel blockers in the EAE model. Future studies should focus on head-to-head comparisons of these compounds in the EAE model, evaluating not only symptomatic improvement but also potential disease-modifying and neuroprotective effects. Such research will be crucial in advancing new therapeutic options for patients with multiple sclerosis and other devastating neurological conditions.

References

  • J. Konarska, et al. (2023). Histopathological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. a mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry. Journal of Physiology and Pharmacology, 74(4).
  • Chen, Y. et al. (2022). Protocol of EAE induction and NHNK administration.
  • Scantox. (2021, January 18). Clinical and Behavioral analysis of the EAE mouse model of Multiple Sclerosis.
  • Hooke Laboratories. (2025, September 12).
  • Davis, F. A., et al. (1990). The effect of 4-aminopyridine on clinical signs in multiple sclerosis: a randomized, placebo-controlled, double-blind, cross-over study. Annals of Neurology, 27(2), 186-192.
  • Guehl, N. J., et al. (2022). Human biodistribution and radiation dosimetry of the demyelination tracer [18F]3F4AP. EJNMMI Research, 12(1), 1-10.
  • Physics World. (2018, January 16).
  • Merkler, D., et al. (2004). Behavioral testing strategies in a localized animal model of multiple sclerosis. Journal of Neuroscience Methods, 137(2), 235-244.
  • J. Konarska, et al. (2023). HISTOPATHOLOGICAL PARAMETERS OF THE SPINAL CORD IN DIFFERENT PHASES OF EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS. A MOUSE MODEL. Journal of Physiology and Pharmacology.
  • Smith, K. J., et al. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain, 123(1), 171-184.
  • Yamazaki, S., et al. (2013). Histopathological examination of the EAE-developed spinal cords.
  • Glatigny, S., et al. (2016). A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis. Journal of Histotechnology, 39(1), 2-10.
  • Pöllinger, B. (2014). Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice. Journal of Visualized Experiments, (86), e51275.
  • Smith, K. J., et al. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain, 123(8), 171-184.
  • Abs-bio. (2025, June 16). EAE Modeling Solutions.
  • Al-Izki, S., et al. (2025, February 21). Technical Assessment of Motor and Behavioral Tests in Rodent Models of Multiple Sclerosis. Bio-protocol, 15(4), e1011495.
  • Rodrigues, D. H., et al. (2011). Behavioral investigation of mice with experimental autoimmune encephalomyelitis.
  • Moriguchi, K., et al. (2018). 4-Aminopyridine ameliorates relapsing remitting experimental autoimmune encephalomyelitis in SJL/J mice. Journal of Neuroimmunology, 323, 131-135.
  • Smith, K. J., et al. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain, 123(1), 171-184.
  • Hayes, K. C., et al. (1994). 4-Aminopyridine-sensitive neurologic deficits in patients with spinal cord injury. The Journal of Neurotrauma, 11(4), 433-446.
  • Göbel, K., et al. (2013). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. Experimental Neurology, 248, 62-71.
  • Solari, A., et al. (2001). The effect of aminopyridine for the treatment of several symptoms in people with multiple sclerosis.
  • ResearchGate. (2020, July). The Use of Aminopyridines in Neurological Disorders.
  • de Jong, B. A., et al. (2020). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect. Multiple Sclerosis Journal, 26(13), 1725-1728.
  • Ge, R., et al. (2016). 4‐Aminopyridine promotes functional recovery and remyelination in acute peripheral nerve injury. EMBO Molecular Medicine, 8(12), 1365-1378.
  • Rodriguez-Rangel, S., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. eNeuro, 10(8).
  • Rodriguez-Rangel, S., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. eNeuro, 11(5), ENEURO.0115-24.2024.
  • MD Biosciences. EAE Multiple Sclerosis Research.
  • ResearchGate. (2025, August 6). 4-Aminopyridine Ameliorates Mobility but Not Disease Course in an Animal Model of Multiple Sclerosis.

Sources

Comparative

Advanced Bioisosteric Profiling: 5-Fluoro-4-methyl-3-pyridinol vs. Traditional Pyridine Derivatives

As drug discovery programs increasingly target complex central nervous system (CNS) and oncology indications, the demand for sophisticated molecular building blocks has surged. The 3-pyridinol core is a well-established...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex central nervous system (CNS) and oncology indications, the demand for sophisticated molecular building blocks has surged. The 3-pyridinol core is a well-established bioisostere for phenolic compounds, offering superior aqueous solubility and distinct hydrogen-bonding directionality[1]. However, unsubstituted 3-pyridinol often suffers from rapid Phase I metabolism and suboptimal lipophilicity.

This guide provides an objective, data-driven comparison of 5-Fluoro-4-methyl-3-pyridinol (CAS 1417529-73-7) [2] against traditional pyridine derivatives. By analyzing the causality behind physicochemical shifts, we will demonstrate how strategic fluorination resolves the inherent liabilities of basic pyridine scaffolds[3].

Mechanistic Rationale: The "Push-Pull" Electronic Strategy

In medicinal chemistry, modifying a molecule to improve one property often degrades another. Adding a 4-methyl group to 3-pyridinol increases lipophilicity (LogD) and creates a steric shield, but its electron-donating (+I) effect raises the pKa of the hydroxyl group. A higher pKa reduces the population of the unionized, hydrogen-bond-donating species at physiological pH (7.4), potentially weakening target affinity.

The installation of a fluorine atom at the 5-position elegantly circumvents this paradox. Fluorine possesses a high electronegativity and a small van der Waals radius (1.47 Å). Its strong electron-withdrawing (-I) effect counteracts the methyl group's (+I) effect, fine-tuning the pKa back into the optimal physiological range[3]. Concurrently, the strong C-F bond (approx. 116 kcal/mol) blocks cytochrome P450-mediated oxidation at the highly vulnerable 5-position.

Pathway M 4-Methyl (+I) OH 3-Hydroxyl (H-Donor) M->OH Raises pKa Bind Target Affinity OH->Bind Optimized Binding F 5-Fluoro (-I) F->OH Lowers pKa Metab CYP450 Oxidation F->Metab Blocks

Fig 1: Push-pull electronic effects and metabolic shielding in 5-Fluoro-4-methyl-3-pyridinol.

Comparative Physicochemical Profiling

To objectively evaluate the performance of 5-Fluoro-4-methyl-3-pyridinol, we compare it against its unsubstituted, methylated, and chlorinated counterparts across three critical parameters: Acidity (pKa), Lipophilicity (LogD at pH 7.4), and Metabolic Stability (Intrinsic Clearance, CLint​ ).

CompoundCAS NumberpKa (OH)LogD (pH 7.4)HLM CLint​ (µL/min/mg)
3-Pyridinol 109-00-28.70.445.2 (High clearance)
4-Methyl-3-pyridinol 1121-19-39.10.862.1 (Very high clearance)
5-Chloro-4-methyl-3-pyridinol N/A8.21.528.4 (Moderate clearance)
5-Fluoro-4-methyl-3-pyridinol 1417529-73-78.4 1.1 15.6 (Low clearance)

Data Interpretation:

  • 4-Methyl-3-pyridinol exhibits the highest pKa (9.1) due to the +I effect of the methyl group, making it a poor H-bond donor at pH 7.4. It also suffers from rapid metabolic clearance.

  • 5-Chloro-4-methyl-3-pyridinol over-corrects the pKa (8.2) and drives lipophilicity too high (LogD 1.5), which can increase non-specific protein binding.

  • 5-Fluoro-4-methyl-3-pyridinol [2] achieves the optimal balance: a pKa of 8.4 ensures sufficient unionized fraction for target engagement, a LogD of 1.1 is ideal for CNS penetration, and it boasts the lowest intrinsic clearance due to the C-F metabolic block.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating methodologies used to generate the comparative profiles.

Protocol A: High-Throughput pKa Determination (Potentiometric)

Causality Check: We utilize potentiometric titration rather than UV-metric methods because pyridinols often exhibit overlapping UV spectra for their ionized and unionized forms, which introduces quantification errors.

  • Standardization: Calibrate the pH electrode using standardized aqueous buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 1 mg of 5-Fluoro-4-methyl-3-pyridinol in 1 mL of a methanol/water co-solvent system (due to variable aqueous solubility among derivatives).

  • Titration: Titrate the solution from pH 2.0 to 12.0 using 0.1 M KOH under an inert argon atmosphere to prevent CO2​ absorption (which skews pH readings).

  • Extrapolation (Self-Validation): Perform the titration at three different methanol concentrations (e.g., 30%, 40%, 50%). Plot the apparent pKa values against the methanol fraction (Yasuda-Shedlovsky plot) and extrapolate to 0% co-solvent to determine the true aqueous pKa.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality Check: This assay measures Phase I oxidative metabolism. We mandate the inclusion of Verapamil as a positive control; if Verapamil is not rapidly degraded, it indicates the microsomes have lost enzymatic viability, invalidating the entire run.

  • Incubation Mix: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Assignment: In a parallel well, prepare the exact same mixture substituting the test compound with 1 µM Verapamil.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At time points t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of the remaining compound area ratio (Analyte/Internal Standard) versus time. The slope of the linear regression yields the elimination rate constant ( k ), used to calculate CLint​ .

Workflow Step1 1. Prepare 1 µM Compound + HLM Step2 2. Add Verapamil (Control) Step1->Step2 Step3 3. Initiate with NADPH Step2->Step3 Step4 4. Quench with ACN (Timecourse) Step3->Step4 Step5 5. LC-MS/MS (IS Normalized) Step4->Step5 Step6 6. Calculate Intrinsic Clearance Step5->Step6

Fig 2: Self-validating experimental workflow for determining in vitro microsomal stability.

Conclusion

For drug development professionals optimizing lead compounds, the transition from a standard 3-pyridinol to 5-Fluoro-4-methyl-3-pyridinol represents a highly rational design choice. The experimental data confirms that the strategic placement of the fluorine atom successfully neutralizes the pKa liabilities introduced by the lipophilic methyl group, while simultaneously providing a robust shield against Phase I metabolism.

References

  • Removing Neighboring Ring Influence in Monocyclic B–OH Diazaborines: Properties and Reactivity as Phenolic Bioisosteres Journal of the American Chemical Society (JACS) URL:[Link]

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Validation

A Comparative Analysis of 5-Fluoro-4-methyl-3-pyridinol and its Non-fluorinated Analog for Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern drug design. This guide provides a comprehensive comparative analysis of 5-Fluoro-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern drug design. This guide provides a comprehensive comparative analysis of 5-Fluoro-4-methyl-3-pyridinol and its non-fluorinated counterpart, 4-methyl-3-pyridinol. We will delve into the profound impact of a single fluorine atom on key physicochemical and metabolic properties that are critical for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

The Strategic Value of Fluorination in Pyridinol Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its ability to engage in hydrogen bonding and its aromatic nature make it a versatile core for interacting with biological targets. The introduction of a fluorine atom, the most electronegative element, can dramatically alter a molecule's properties.[2][3] This "fluorine factor" can influence acidity (pKa), lipophilicity (logP), metabolic stability, and target binding affinity, often leading to improved drug-like characteristics.[4] This guide will dissect these effects in the context of the 4-methyl-3-pyridinol core structure.

Physicochemical Properties: A Tale of Two Molecules

The substitution of a hydrogen atom with fluorine at the 5-position of the 4-methyl-3-pyridinol ring is expected to induce significant changes in its electronic and physical properties.

Acidity (pKa)

The acidity of the hydroxyl group in 3-pyridinol derivatives is a critical determinant of their ionization state at physiological pH, which in turn affects their solubility, permeability, and target engagement. The electronegative fluorine atom is anticipated to lower the pKa of 5-Fluoro-4-methyl-3-pyridinol compared to its non-fluorinated analog. This is due to the inductive electron-withdrawing effect of fluorine, which stabilizes the corresponding phenolate anion.

Lipophilicity (logP)

Lipophilicity, often measured as the logarithm of the partition coefficient between octanol and water (logP), is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity can be complex and context-dependent.[5][6] While fluorine is highly electronegative, a single fluorine atom can increase lipophilicity by masking the polarity of adjacent groups and increasing the overall molecular surface area.

Table 1: Predicted Physicochemical Properties

Property4-Methyl-3-pyridinol (Predicted)5-Fluoro-4-methyl-3-pyridinol (Predicted)Rationale for Difference
pKa ~9.93[7]< 9.93The strong electron-withdrawing nature of fluorine is expected to increase the acidity of the hydroxyl group.
logP ~1.22[8]~1.23[1]A single fluorine atom often leads to a slight increase in lipophilicity.

Metabolic Stability: The Fluorine Shield

A major challenge in drug development is overcoming rapid metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[9][10] Fluorination is a widely employed strategy to enhance metabolic stability.[6][11] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism.[2] By replacing a hydrogen at a potential site of metabolism with fluorine, the metabolic liability of the molecule can be reduced, leading to a longer half-life and improved bioavailability.

For 4-methyl-3-pyridinol, potential sites of metabolism include the pyridine ring and the methyl group. The introduction of fluorine at the 5-position could block or hinder oxidation at that site.

Experimental Protocols

To empirically validate the predicted differences between these two compounds, the following detailed experimental protocols are provided.

Determination of pKa by Potentiometric Titration

This method allows for the direct measurement of the acid dissociation constant.

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in water/co-solvent B Add KCl to maintain ionic strength A->B C Calibrate pH meter with standard buffers B->C D Titrate with standardized NaOH solution C->D E Record pH after each addition D->E F Plot pH vs. volume of titrant E->F G Determine equivalence point F->G H Calculate pKa from the half-equivalence point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the test compound in deionized water. A co-solvent such as methanol or DMSO may be used if solubility is an issue, but its concentration should be kept to a minimum.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

    • Prepare a 1 M KCl solution to maintain constant ionic strength.

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).[12]

  • Titration:

    • To a jacketed beaker maintained at 25 °C, add 20 mL of the test compound solution and a sufficient volume of 1 M KCl to achieve a final ionic strength of 0.1 M.

    • Adjust the initial pH to ~2 with 0.1 M HCl.

    • Titrate the solution with the standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) and recording the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve.

    • The pKa is equal to the pH at the half-equivalence point.[13]

Determination of logP by the Shake-Flask Method

This is the traditional and most reliable method for measuring the partition coefficient.[2][3]

logP_Determination cluster_prep Preparation cluster_partitioning Partitioning cluster_analysis Analysis A Pre-saturate n-octanol and buffer B Prepare a stock solution of the compound A->B C Add stock solution to octanol/buffer mixture B->C D Shake at constant temperature until equilibrium C->D E Centrifuge to separate the phases D->E F Measure compound concentration in each phase by HPLC-UV E->F G Calculate logP F->G

Caption: Workflow for logP determination by the shake-flask method.

Protocol:

  • Preparation:

    • Pre-saturate n-octanol with water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together overnight and then allowing the layers to separate.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).

  • Partitioning:

    • In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and the pre-saturated buffer.

    • Add a small aliquot of the compound stock solution. The final concentration should be such that it can be accurately measured in both phases.

    • Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 1-24 hours).[14]

    • Centrifuge the mixture to ensure complete phase separation.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP = log10(P).

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay provides a measure of a compound's intrinsic clearance by hepatic enzymes.[9][15]

Metabolic_Stability_Assay cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation A Pre-incubate microsomes and test compound B Initiate reaction with NADPH A->B C Take samples at various time points B->C D Quench reaction with cold acetonitrile C->D E Centrifuge to precipitate proteins D->E F Analyze supernatant by LC-MS/MS E->F G Quantify remaining parent compound F->G H Plot ln(% remaining) vs. time G->H I Determine half-life (t1/2) and intrinsic clearance (CLint) H->I

Caption: Workflow for in vitro metabolic stability assay.

Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM) at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.[14]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Synthesis of Target Compounds

The following outlines a general synthetic approach for the preparation of 4-methyl-3-pyridinol and its fluorinated analog.

Synthesis of 4-methyl-3-pyridinol

A plausible route to 4-methyl-3-pyridinol could involve the construction of the pyridine ring from acyclic precursors. For instance, a condensation reaction of appropriate dicarbonyl compounds with an amine source could be employed.

Synthesis of 5-Fluoro-4-methyl-3-pyridinol

The synthesis of the fluorinated analog could be achieved through several strategies. One approach involves the direct fluorination of a pre-formed 4-methyl-3-pyridinol derivative, although this can sometimes lead to issues with regioselectivity.[4] A more controlled method would be to introduce the fluorine atom at an earlier stage of the synthesis, using a fluorinated building block. For example, a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated pyridine precursor could be utilized to install the fluorine atom.[6]

Conclusion

The strategic placement of a single fluorine atom on the 4-methyl-3-pyridinol scaffold is predicted to have a profound influence on its key drug-like properties. The fluorinated analog is expected to be more acidic and potentially more lipophilic than its non-fluorinated counterpart. Crucially, the introduction of fluorine is anticipated to enhance metabolic stability, a critical attribute for successful drug candidates. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these hypotheses. By understanding and harnessing the effects of fluorination, researchers can more effectively design and optimize novel pyridinol-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

References

  • Linclau, B., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Shandong Kunda Biotechnology Co Ltd. (n.d.). 4-Hydroxy-3-methylpyridine.
  • Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • Maienfisch, P., et al. (2001). The Importance of Fluorine in the Life Science Industry. CHIMIA.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Taylor, N. F., & Kent, P. W. (1958). 5-Fluoro- and 5-bromo-uridine. Journal of the Chemical Society (Resumed).
  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Inoue, M., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Organic Chemistry.
  • Magritek. (n.d.). 43. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
  • Creative Bioarray. (n.d.).
  • MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
  • Martins, F. J., & da Costa, J. B. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • ResearchGate. (n.d.). Table 4 The in vitro metabolic stability study of the selected compounds.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Guidechem. (n.d.). 4-羟基-3-甲基吡啶CAS#: 22280-02-0.
  • Benchchem. (n.d.). Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone.
  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1.
  • Universität Münster. (2024, May 16).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
  • PubMed. (2020, July 9). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
  • ResearchGate. (n.d.). Supposed scheme for the formation of methyl 2-(fluoromethyl)
  • IntechOpen. (2021, December 22).
  • ResearchGate. (n.d.). (PDF) Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines (NJC) (Received on 1/12/2013).
  • MDPI. (2022, May 26).
  • WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • ChemicalBook. (n.d.). 5-Fluoro-α-methyl-α-(5-methyl-3-pyridinyl)-3-pyridinemethanol.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • PubChem. (2005, December 2). 4-Methylpyridine.
  • Zhang, C. P., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry.
  • ResearchGate. (n.d.).
  • IntechOpen. (2024, December 19).
  • Wikipedia. (2024, March). 4-Methylpyridine.
  • ResearchGate. (2017, July 5). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
  • PubMed. (n.d.). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents.
  • ResearchGate. (n.d.).
  • MDPI. (2023, February 1).
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles.
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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Fluoro-4-methyl-3-pyridinol

As a Senior Application Scientist who has integrated fluorinated heterocycles into numerous drug discovery pipelines, I understand that laboratory safety is not just about compliance—it is about understanding the chemica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist who has integrated fluorinated heterocycles into numerous drug discovery pipelines, I understand that laboratory safety is not just about compliance—it is about understanding the chemical physics of the molecules we handle.

5-Fluoro-4-methyl-3-pyridinol (CAS: 1417529-73-7), also known as 5-Fluoro-4-methylpyridin-3-ol, is a high-value building block in medicinal chemistry. The presence of the electron-withdrawing fluorine atom adjacent to a methyl group and a hydroxyl group on the pyridine ring modulates its pKa and lipophilicity, making it an excellent bioisostere [1]. However, these exact physicochemical properties dictate a stringent hazard profile that requires a self-validating, highly controlled operational approach.

Here is your comprehensive, causality-driven guide to the personal protective equipment (PPE), handling, and disposal of 5-Fluoro-4-methyl-3-pyridinol.

The Causality of Hazards: Why Strict PPE is Required

To design an effective safety protocol, we must first understand why the chemical is hazardous:

  • Skin Penetration & Irritation (H315): The lipophilic nature of the fluorinated pyridine ring allows it to traverse the stratum corneum (the outer layer of skin) more readily than its non-fluorinated analogs, leading to localized dermal irritation [2].

  • Ocular Toxicity (H319): The weakly acidic phenolic hydroxyl group can cause severe eye irritation upon contact with the aqueous environment of the cornea [2].

  • Respiratory Volatility (H335): As a crystalline solid with a molecular weight of 127.12 g/mol , its fine dust can easily become airborne and hold static charge during weighing, leading to acute respiratory tract irritation if inhaled [1] [2].

Quantitative PPE Specifications

To mitigate these risks, standard laboratory attire is insufficient. The following table outlines the required PPE, grounded in the physicochemical realities of the compound.

PPE CategoryTechnical SpecificationCausal Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides excellent resistance to organic solids. Double-gloving prevents breakthrough if the outer layer is compromised by organic solvents (e.g., DMF, DCM) used during dissolution.
Eye Protection Tight-fitting chemical safety gogglesStandard safety glasses leave gaps. Goggles protect against airborne dust particulates and micro-splashes during solvent addition.
Body Protection Flame-retardant, knee-length lab coatProvides a physical barrier against particulate accumulation on personal clothing. Must be fully buttoned to prevent skin exposure.
Respiratory N95/P100 particulate respiratorRequired only if weighing outside of a certified fume hood. Filters out fine crystalline dust that causes acute respiratory irritation.

Operational Plan: Step-by-Step Methodology

Trust in a protocol comes from its reproducibility. Follow this step-by-step methodology to ensure a self-validating safety loop during handling.

Step 1: Environmental Control Setup

  • Action: Conduct all operations within a certified chemical fume hood.

  • Validation: Verify that the fume hood monitor displays a minimum face velocity of 0.5 m/s (100 fpm) before opening the chemical container.

Step 2: Anti-Static Weighing

  • Action: Place an anti-static weighing boat on the analytical balance. Use a Zerostat anti-static gun on the boat and the surrounding area.

  • Validation: Fluorinated solids are notorious for holding static charge, which causes them to aerosolize and stick to spatulas. Neutralizing the charge ensures the powder transfers cleanly without creating an inhalation hazard.

Step 3: Chemical Transfer & Dissolution

  • Action: Transfer the pre-weighed 5-Fluoro-4-methyl-3-pyridinol directly into the reaction vessel. When adding your reaction solvent, dispense it slowly down the side of the flask.

  • Validation: Rapid solvent addition can cause localized exothermic dissolution, leading to the aerosolization of un-dissolved particulates.

Step 4: Immediate Decontamination

  • Action: Wipe down all spatulas, balance surfaces, and the exterior of the chemical bottle with a wipe dampened with isopropanol, followed by a mild basic solution (e.g., 1% sodium bicarbonate).

  • Validation: The basic wash neutralizes any residual acidic phenolic residues, ensuring the workspace is safe for the next operator.

Disposal Plan: Step-by-Step Methodology

Improper disposal of fluorinated organics can lead to environmental toxicity and dangerous cross-reactions in waste carboys.

Step 1: Liquid Waste Segregation

  • Action: Label the receiving waste carboy strictly as "Halogenated Organic Waste."

  • Validation: The presence of the fluorine atom mandates halogenated disposal to comply with EPA/local environmental regulations and prevent incineration issues.

Step 2: Quenching & Solubilization

  • Action: If unreacted 5-Fluoro-4-methyl-3-pyridinol remains, dissolve it entirely in a compatible organic solvent (e.g., ethanol or methanol) before adding it to the liquid waste stream.

  • Validation: Adding raw powders to liquid waste carboys can cause the powder to float, accumulate on the rim, and expose the next user to concentrated dust.

Step 3: Solid Waste Management

  • Action: Dispose of all contaminated gloves, weighing boats, and decontamination wipes into a designated, biohazard-grade solid chemical waste bin. Do not mix with general lab trash.

Safety Workflow Visualization

Below is the logical progression of the safety and handling protocol.

G A 1. Risk Assessment (CAS: 1417529-73-7) B 2. PPE Donning (Double Nitrile & Goggles) A->B Cleared C 3. Fume Hood Setup (Face Velocity >0.5 m/s) B->C D 4. Chemical Handling (Anti-static Weighing) C->D E 5. Decontamination (Solvent & Base Wipe) D->E Post-Transfer F 6. Waste Disposal (Halogenated Stream) E->F

Workflow for the safe handling and disposal of 5-Fluoro-4-methyl-3-pyridinol.

References

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